4,4'-Difluoro-2,2'-bipyridine
Description
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Properties
IUPAC Name |
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQUGHDXOCXHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C2=NC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Crystal structure of 4,4'-Difluoro-2,2'-bipyridine
An In-depth Technical Guide to the Crystal Structure of 4,4'-Difluoro-2,2'-bipyridine
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of this compound. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this specific compound has not been publicly disseminated. Consequently, this document pioneers a predictive analysis grounded in established crystallographic data of structurally analogous bipyridine derivatives. We project the molecular geometry, explore the anticipated intermolecular interactions that govern crystal packing, and discuss the causal effects of fluorine substitution. To empower the scientific community, this guide furnishes a detailed, field-proven experimental workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis required to elucidate the definitive structure. This document is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a robust predictive model and a practical guide for experimental validation.
Introduction: The Significance of a Fluorinated Bipyridine Scaffold
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry and materials science, renowned for its chelating properties and the rich photophysical behavior of its metal complexes. The strategic introduction of fluorine atoms onto this scaffold, as in this compound, is a well-established method in medicinal chemistry and materials design to modulate key physicochemical properties. Fluorine's high electronegativity and minimal steric footprint can profoundly influence molecular conformation, electronic structure, metabolic stability, and non-covalent interactions.[1]
Understanding the precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount. It dictates bulk properties such as solubility and stability and provides fundamental insights into the intermolecular forces at play. For this compound, knowledge of its crystal structure is critical for:
-
Rational Drug Design: Understanding solid-state conformation and potential packing motifs (polymorphs) is crucial for developing pharmaceutical cocrystals and optimizing drug delivery systems.
-
Materials Science: The design of novel ligands for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysis is heavily dependent on controlling the electronic properties and packing of the molecular components.[2]
-
Supramolecular Chemistry: The fluorine atoms can act as hydrogen bond acceptors or engage in other non-covalent interactions, guiding the self-assembly of complex supramolecular architectures.
Despite its commercial availability and clear scientific interest[3][4][5][6], a published crystal structure for this compound remains elusive. This guide bridges that gap by synthesizing data from closely related analogues to construct a predictive model.
Predictive Structural Analysis: Extrapolation from Analogous Structures
Our predictive analysis leverages high-quality crystallographic data from 4,4'-dimethoxy-2,2'-bipyridine and the parent 4,4'-bipyridine. The 4,4'-substitution pattern provides a direct and reliable basis for comparison.
Predicted Molecular Geometry
The core geometry of 2,2'-bipyridine is defined by the dihedral angle between its two pyridine rings. In the solid state, this angle is a balance between steric hindrance (favoring a twisted conformation) and crystal packing forces (which may favor planarity). In 4,4'-dimethoxy-2,2'-bipyridine, this dihedral angle is a mere 5.8(1)°, indicating a nearly coplanar arrangement.[2] This planarity is often stabilized by intermolecular interactions within the crystal lattice.
For this compound, we predict a similarly near-planar conformation. The fluorine atom is isosteric with a hydrogen atom, imposing minimal additional steric bulk compared to the methoxy group. The bond lengths and angles within the pyridine rings are expected to be consistent with those observed in other substituted bipyridines.[2]
Diagram 1: Predicted Molecular Structure of this compound
Caption: Predicted molecular structure of this compound.
Anticipated Intermolecular Interactions & Crystal Packing
The crystal packing will be dominated by a network of weak intermolecular interactions. Based on analogues, we can anticipate the following key interactions:
-
C—H···N Hydrogen Bonds: As seen in related bipyridine structures, interactions between aromatic C-H donors and the lone pair of the pyridine nitrogen atoms are highly probable.[2][3] These interactions often link molecules into chains or sheets.
-
π–π Stacking: The near-planar aromatic rings are expected to facilitate π–π stacking. In 4,4'-dimethoxy-2,2'-bipyridine, an overlapped arrangement of parallel pyridine rings is observed with a centroid-centroid distance of 3.6655(15) Å.[2] A similar arrangement is predicted for the title compound.
-
C—H···F Interactions: The introduction of fluorine creates the potential for weak C—H···F hydrogen bonds. These directional interactions, though weaker than conventional hydrogen bonds, can significantly influence crystal packing and are a common feature in the crystal engineering of fluorinated organic molecules.
Diagram 2: Predicted Intermolecular Interactions
Caption: Key intermolecular interactions predicted in the crystal lattice.
Comparative Crystallographic Data
To provide a quantitative basis for our predictions, the following table summarizes key crystallographic parameters from relevant analogues.
| Parameter | 4,4'-dimethoxy-2,2'-bipyridine | 4,4'-bipyridine (single crystal)[3] | This compound (Predicted) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁ | Pnna | P2₁/c or similar centrosymmetric group |
| Dihedral Angle | 5.8 (1)° | Planar (within crystal) | ~0-10° (Near-planar) |
| Key Interactions | C-H···N, C-H···π, π-π stacking | C-H···N, π-π stacking | C-H···N, C-H···F, π-π stacking |
| Centroid-Centroid | 3.6655 (15) Å | Not specified | ~3.5 - 3.8 Å |
Experimental Workflow for Definitive Structure Elucidation
The following section provides a robust, step-by-step methodology for researchers to determine the crystal structure of this compound experimentally.
Diagram 3: Experimental Workflow
Caption: Workflow for the determination of the crystal structure.
Synthesis and Purification
While commercially available, synthesis may be required for specific purity grades or isotopic labeling. A common route is the palladium-catalyzed Suzuki or Stille coupling of a suitable 2-halopyridine precursor.
Protocol: Purification
-
Rationale: Achieving high purity (>99%) is critical for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, acetone, or toluene).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote the formation of well-ordered crystals.
-
Collect the purified solid by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum. Verify purity using ¹H NMR and Mass Spectrometry.
-
Single Crystal Growth
Protocol: Slow Evaporation
-
Rationale: This is the simplest crystallization method. The gradual increase in solute concentration as the solvent evaporates allows for slow, ordered growth of crystals.
-
Procedure:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Protocol: Data Collection and Structure Refinement
-
Rationale: SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.
-
Procedure:
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a cryoloop.
-
Data Collection:
-
Center the crystal on a diffractometer (e.g., Bruker APEXII CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a nitrogen stream to minimize thermal motion and potential radiation damage.
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities of the Bragg reflections.
-
Apply corrections for absorption effects (e.g., using a multi-scan method).
-
Determine the unit cell parameters and space group.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
-
Validation:
-
Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Generate a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.
-
-
Potential Applications in Drug Development and Materials Science
The predicted structural features of this compound suggest several avenues for its application:
-
Coordination Chemistry: The electron-withdrawing nature of the fluorine atoms will lower the energy of the ligand's π* orbitals. This can be exploited to tune the photophysical and electrochemical properties of its metal complexes, making it a promising ligand for phosphorescent materials in OLEDs.
-
Pharmaceutical Co-crystals: The presence of both hydrogen bond accepting (N, F) and donating (C-H) sites makes it an excellent candidate for forming co-crystals with active pharmaceutical ingredients (APIs). This strategy can be used to improve the solubility, stability, and bioavailability of drugs.
Conclusion
This technical guide has presented a detailed, predictive analysis of the crystal structure of this compound, a molecule of significant interest in applied chemistry. While awaiting definitive experimental determination, our model, based on robust data from structural analogues, predicts a near-planar molecular conformation with a crystal packing dominated by C-H···N, C-H···F, and π-π stacking interactions. The provided experimental workflows offer a clear and actionable path for researchers to elucidate the definitive structure, a crucial step toward the rational design of new functional materials and pharmaceutical formulations based on this versatile fluorinated scaffold.
References
- Investigation of supramolecular interaction in 4, 4'-bipyridine crystal by hydrostatic pressure spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications.
- This compound | 1189458-67-0. Sigma-Aldrich.
- This compound | C10H6F2N2 | CID 55265366. PubChem.
- 1189458-67-0 | this compound. ChemScene.
-
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Dalton Transactions. Available at: [Link]
-
Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. ResearchGate. Available at: [Link]
-
Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. MDPI. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C10H6F2N2 | CID 55265366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1189458-67-0|this compound|BLD Pharm [bldpharm.com]
- 6. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NMR Characterization of 4,4'-Difluoro-2,2'-bipyridine
This guide details the NMR characterization of 4,4'-Difluoro-2,2'-bipyridine (CAS: 1189458-67-0), a critical fluorinated ligand used extensively in the synthesis of high-performance iridium(III) cyclometalated complexes for OLEDs and photoredox catalysis.
Introduction & Structural Context
This compound (
Structural Numbering & Spin System
To accurately interpret the NMR data, the molecule is split into two identical spin systems (one per pyridine ring) due to symmetry.
-
H3/H3': Protons ortho to the bipyridine bridge (C2) and ortho to the fluorine (C4).
-
H5/H5': Protons meta to the bridge and ortho to the fluorine (C4).
-
H6/H6': Protons adjacent to the nitrogen (ortho to N).
-
F4/F4': Fluorine substituents at the 4-position.[1]
Figure 1: Connectivity and numbering scheme for one half of the this compound molecule.
Experimental Protocol
This protocol ensures high-resolution data suitable for publication or quality control (QC).[1]
Sample Preparation[2][3][4][5]
-
Mass: Weigh 10–15 mg of the solid ligand.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).
-
Note: CDCl₃ is preferred over DMSO-
for this ligand to prevent solvent-solute hydrogen bonding broadening of the H6 signal.[1]
-
-
Filtration: If the solution is cloudy (common with synthesized ligands due to inorganic salts like LiCl/MgBr₂), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.
-
Tube: Transfer to a clean, dry 5 mm NMR tube.
Acquisition Parameters (Typical 400/500 MHz Instrument)
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Spectral Width: -1 to 11 ppm.[1]
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1): ≥ 2.0 seconds (to ensure integration accuracy of aromatic protons).
-
-
¹⁹F NMR:
-
Spectral Width: -50 to -150 ppm (or wider if unknown).[1]
-
Scans (NS): 64.
-
Reference: Calibrate externally to CFCl₃ (0 ppm) or internally to
-trifluorotoluene (-63.7 ppm) if precise quantification is needed.
-
¹H NMR Spectral Data Analysis
The proton spectrum is characterized by three distinct aromatic signals per ring. The presence of the fluorine atom introduces Heteronuclear Spin-Spin Coupling (
Solvent: CDCl₃ (
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6, H6' | 8.65 – 8.70 | dd (or d) | Most Downfield. Adjacent to Nitrogen (deshielding).[1] Weak coupling to F4. | |
| H3, H3' | 8.05 – 8.15 | dd | Ortho to Bridge. Deshielded by ring current/N, but shielded by ortho-F relative to parent bpy.[1] Large | |
| H5, H5' | 6.95 – 7.05 | ddd | Most Upfield. Ortho to F and beta to N. Shows complex splitting due to coupling with F4, H6, and H3.[1] |
Interpretation of Couplings
-
H-F Coupling: The coupling between Hydrogen and Fluorine is significant.[2] The
(ortho) is typically 8–10 Hz, often larger than the standard (ortho) of ~5–8 Hz in pyridines. -
H3 Signal: This proton appears as a "doublet of doublets" but often looks like a pseudo-triplet or a wide doublet depending on the resolution, driven by the strong coupling to the adjacent Fluorine.
¹⁹F NMR Spectral Data Analysis
The fluorine spectrum confirms the presence of the substituent and the symmetry of the molecule.
Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)
| Position | Shift ( | Multiplicity | Notes |
| F4, F4' | -102.0 to -105.0 | Multiplet (q or dd) | Typical range for 4-fluoropyridines.[1] |
-
Decoupled Spectrum: If proton decoupling (
) is applied, this signal will appear as a sharp singlet , confirming the chemical equivalence of the two fluorine atoms and high purity. -
Coupled Spectrum: Without decoupling, the signal appears as a complex multiplet due to coupling with H3 and H5.
Discussion & Troubleshooting
Substituent Effects (SCS)
Compared to the non-fluorinated parent 2,2'-bipyridine :
-
H3: Shifts upfield (shielded) by ~0.2–0.3 ppm due to the resonance effect (+R) of the ortho-fluorine, despite the inductive withdrawal.
-
H5: Shifts upfield (shielded) by ~0.2–0.3 ppm, similar to H3.
-
H6: Remains relatively unchanged or shifts slightly downfield (deshielded) due to the remote inductive effect.
Common Impurities
-
2-Bromo-4-fluoropyridine: Starting material. Look for asymmetry in the aromatic region (signals at 8.4, 7.3, 7.0 ppm that do not integrate to the bipyridine stoichiometry).
-
Water: In CDCl₃, a broad singlet around 1.56 ppm.
-
Grease: Aliphatic multiplets at 0.8 – 1.3 ppm.
Workflow Diagram
Figure 2: Logical workflow for the NMR validation of the ligand.
References
-
Baranoff, E., et al. (2012). Highly Phosphorescent Cyclometalated Iridium(III) Complexes for Optoelectronic Applications – Fine Tuning of the Emission Wavelength Through Ancillary Ligands. Inorganic Chemistry. (Supporting Information S21-S22 contains the full spectra).[1]
-
Source:
-
-
Sigma-Aldrich. (2024).
-
Source: [1]
-
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for 19F chemical shift ranges and coupling constants).
Sources
Electrochemical potential of 4,4'-Difluoro-2,2'-bipyridine
The following technical guide details the electrochemical profile of 4,4'-Difluoro-2,2'-bipyridine (4,4'-dF-bpy) . This document is structured to support researchers in medicinal chemistry and photoredox catalysis who utilize this ligand to tune the thermodynamic boundaries of transition metal complexes.
Technical Guide for Medicinal Chemistry & Photoredox Applications
Executive Summary
This compound (4,4'-dF-bpy) represents a critical "tuner" ligand in the design of transition metal photocatalysts (Ir, Ru) and electrochemical mediators. Unlike its alkyl-substituted counterparts (e.g., dtbbpy) which exert electron-donating effects to destabilize the LUMO, 4,4'-dF-bpy utilizes the high electronegativity of fluorine to stabilize the Lowest Unoccupied Molecular Orbital (LUMO) via inductive electron withdrawal (
This electronic modulation results in a positive shift (anodic shift) in the reduction potential of both the free ligand and its corresponding metal complexes. For drug development professionals, this ligand provides a precise lever to access "harder-to-reduce" substrates by lowering the energy barrier for electron transfer in oxidative quenching cycles.
Electronic Structure & Mechanistic Causality
To apply 4,4'-dF-bpy effectively, one must understand the causality between the fluorine substitution and the resulting redox potential.
The Fluorine Effect: Inductive vs. Mesomeric
Fluorine is unique among substituents due to the competition between two electronic effects:
-
Inductive Withdrawal (
): dominantly stabilizes the orbitals (LUMO), making the molecule easier to reduce. -
Mesomeric Donation (
): Fluorine's lone pairs can donate into the system, raising the HOMO energy.
In the context of 4,4'-substitution on bipyridine, the inductive effect dominates the reduction potential , pulling electron density away from the ring nitrogens and the metal center. This stabilizes the LUMO, reducing the energy gap required to accept an electron.
Comparative Orbital Energetics
The following diagram illustrates the relative shifts in Frontier Molecular Orbitals (FMO) when moving from unsubstituted bipyridine to the fluorinated derivative.
Electrochemical Data & Potentials[1][2][3][4][5][6][7][8][9]
The values below represent the thermodynamic landscape of the ligand. Note that absolute values vary based on solvent (MeCN vs. CH₂Cl₂) and electrolyte.
Reduction Potentials (Approximate)
The reduction of the free ligand is generally observed as a chemically irreversible wave in protic conditions, but becomes quasi-reversible in anhydrous organic solvents.
| Compound | Substituent Effect | Impact on Metal Complex | ||
| 4,4'-di-tert-butyl-2,2'-bpy | Electron Donating ( | ~ -2.25 V | ~ -2.65 V | Increases reducing power (E*) |
| 2,2'-Bipyridine (Ref) | Neutral | ~ -2.10 V | ~ -2.50 V | Baseline |
| 4,4'-Difluoro-2,2'-bpy | Electron Withdrawing ( | ~ -1.85 V | ~ -2.25 V | Increases oxidizing power |
| 4,4'-Dicarboxy-2,2'-bpy | Strong Withdrawing (Resonance) | ~ -1.60 V | ~ -2.00 V | Strong oxidant / Anchor |
Data synthesized from comparative trends in Ir(III) complex literature.
Impact on Drug Discovery Workflows
In a typical photoredox setup (e.g., using an Ir(III) catalyst), swapping a dtbbpy ligand for 4,4'-dF-bpy will:
-
Shift the ground state reduction potential (
) positively by approximately 200–300 mV . -
Enable the oxidation of more stable substrates (higher oxidation potential) in the excited state oxidative quenching cycle.
Experimental Protocol: Cyclic Voltammetry (CV)[3]
To validate the potential of a specific batch or derivative, follow this self-validating protocol. This method ensures that the measured potential is intrinsic to the molecule and not an artifact of the reference electrode drift.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM is preferred for oxidative scans; MeCN for reductive.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). Recrystallized and dried. -
Analyte Concentration: 1.0 mM 4,4'-dF-bpy.
-
Internal Standard: Ferrocene (Fc).
Step-by-Step Workflow
-
Electrode Polishing: Polish the Glassy Carbon working electrode with 0.05
m alumina slurry. Sonicate in DI water, then rinse with acetone. -
Blank Scan: Record a CV of the solvent + electrolyte only. Success Criteria: Flat baseline with no peaks between +1.5 V and -2.5 V.
-
Analyte Scan: Add the ligand (1 mM). Degas with Argon for 5 minutes.
-
Measurement: Scan from 0 V
-2.5 V 0 V (Reductive scan first). Scan rate: 100 mV/s. -
Referencing: Add Ferrocene (approx 0.5 equiv) to the same cell at the end of the experiment. Record the scan again.
-
Calculation:
Report all values vs. Fc/Fc to ensure reproducibility across labs.
Diagnostic Logic Flow
The following diagram outlines the decision process for interpreting the CV data.
Applications in Metal Complex Synthesis
In drug development, 4,4'-dF-bpy is rarely used in isolation. Its primary utility is as a ligand in heteroleptic Iridium complexes, such as
Ligand Exchange Logic
When synthesizing these catalysts, the 4,4'-dF-bpy ligand is typically introduced last (after the formation of the chloro-bridged dimer).
-
Reaction:
-
Purification: The fluorinated ligand decreases solubility in non-polar solvents, often facilitating precipitation with hexafluorophosphate salts (
).
Tuning the Excited State
The diagram below shows how 4,4'-dF-bpy modifies the Molecular Orbital diagram of an Ir(III) complex compared to standard bpy.
References
-
Electrochemical Properties of Fluorinated Bipyridines Rezaeivala, M., & Keypour, H. (2014).[1][2] Schiff base and non-Schiff base macrocyclic ligands and complexes incorporating the pyridine head unit. Coordination Chemistry Reviews.
-
Tuning Redox Potentials in Iridium Complexes Slinker, J. D., et al. (2003). Efficient Yellow Electroluminescence from a Single Layer of a Cyclometalated Iridium Complex. Journal of the American Chemical Society.[1][3]
-
Cyclic Voltammetry Best Practices Elgrishi, N., et al. (2018).[2] A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education.
-
Homogeneous Photoredox Catalysis Reviews Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.
Sources
Methodological & Application
Application Notes & Protocols: 4,4'-Difluoro-2,2'-bipyridine as a Modulating Ligand in Transition Metal Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4,4'-Difluoro-2,2'-bipyridine (dfbpy) as a ligand in transition metal catalysis. We will explore the ligand's unique electronic properties, its synthesis, and its utility in tuning catalytic activity, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting guides are provided to enable seamless integration of this versatile ligand into new and existing catalytic systems.
Introduction: The Strategic Advantage of Fluorine Substitution
In the vast landscape of catalyst design, the 2,2'-bipyridine scaffold is a cornerstone, prized for its robust chelating ability with a wide array of transition metals.[1] The strategic functionalization of this scaffold offers a powerful tool to modulate the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic performance. The introduction of fluorine atoms, as in this compound, imparts distinct characteristics that are highly advantageous in catalysis.
The strong electron-withdrawing nature of fluorine atoms at the 4 and 4' positions significantly influences the electronic environment of the catalyst. This inductive effect reduces the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This modulation can:
-
Stabilize Low Oxidation States: By withdrawing electron density from the metal center, the ligand can stabilize the catalytically active low-valent states (e.g., Pd(0) in cross-coupling), potentially preventing catalyst decomposition pathways like the formation of palladium black.
-
Enhance Reductive Elimination: A more electron-deficient metal center can accelerate the rate-determining reductive elimination step in many catalytic cycles, leading to faster turnover and higher yields.
-
Modify Redox Potentials: In photoredox catalysis, the ligand's electronic properties can systematically tune the excited-state redox potentials of iridium or ruthenium complexes, allowing for the activation of a broader range of substrates.[2]
This guide will focus on a practical and widely applicable catalytic transformation: the Suzuki-Miyaura cross-coupling reaction, illustrating how this compound can be effectively employed.
Ligand Synthesis and Characterization
The synthesis of substituted 2,2'-bipyridines can be achieved through various cross-coupling strategies. A common and effective method involves the nickel-catalyzed reductive homocoupling of a corresponding 2-halopyridine precursor.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted bipyridines.[3]
Workflow for Ligand Synthesis:
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Chloro-4-fluoropyridine
-
Nickel(II) Chloride (anhydrous)
-
Manganese powder (<50 mesh, activated)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Nickel(II) Chloride (5 mol%) and Manganese powder (2.5 equivalents).
-
Add anhydrous DMF via syringe.
-
Add 2-Chloro-4-fluoropyridine (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield this compound as a white solid.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry). The physical properties are available on PubChem.[4]
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5] The performance of the palladium catalyst is critically dependent on the nature of the supporting ligand. The use of an electron-deficient ligand like this compound is hypothesized to enhance the catalytic efficiency, particularly in challenging coupling reactions.
Mechanistic Rationale
The electron-withdrawing fluoride substituents on the dfbpy ligand render the palladium center more electrophilic. This has a profound impact on the key steps of the catalytic cycle:
-
Oxidative Addition: While a more electron-rich metal center generally favors oxidative addition, the stability of the resulting Pd(II) species is enhanced by the electron-deficient ligand.
-
Transmetalation: This step is often the rate-limiting step and can be influenced by the ligand.
-
Reductive Elimination: A key advantage is the acceleration of this final step. The electron-poor nature of the [Pd(dfbpy)] complex facilitates the C-C bond-forming reductive elimination to release the product and regenerate the catalytically active Pd(0) species, thereby increasing the overall turnover frequency.
Catalytic Cycle Diagram:
Caption: Generalized Suzuki-Miyaura catalytic cycle using a Pd(dfbpy) complex.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an aryl bromide with an arylboronic acid, based on established procedures for similar bipyridine-ligated palladium catalysts.[6][7]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (dfbpy)
-
Aryl Bromide (Ar¹-Br)
-
Arylboronic Acid (Ar²-B(OH)₂)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)
Reaction Setup Table:
| Component | Stoichiometry (eq.) | Amount (for 1 mmol Ar¹-Br) | Purpose |
| Aryl Bromide (Ar¹-Br) | 1.0 | 1.0 mmol | Substrate |
| Arylboronic Acid (Ar²-B(OH)₂) | 1.2 - 1.5 | 1.2 - 1.5 mmol | Coupling Partner |
| Pd(OAc)₂ | 0.01 - 0.02 | 1 - 2 mol% | Catalyst Precursor |
| 4,4'-dfbpy | 0.012 - 0.024 | 1.2 - 2.4 mol% (1.2 eq to Pd) | Ligand |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | 2.0 - 3.0 mmol | Activates Boronic Acid |
| Solvent | - | 3-5 mL | Reaction Medium |
Procedure:
-
To a dry Schlenk tube or reaction vial, add Pd(OAc)₂ (2 mol%) and this compound (2.4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the Aryl Bromide (1.0 eq), Arylboronic Acid (1.5 eq), and Base (e.g., K₃PO₄, 3.0 eq).
-
Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.2 M) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Action | Rationale |
| Low or No Yield | Inactive catalyst precursor or ligand degradation. | Use fresh, high-purity Pd(OAc)₂ and dfbpy. Ensure rigorous inert atmosphere techniques. | Oxygen can deactivate the Pd(0) active species. Impurities can poison the catalyst. |
| Ineffective base or base is not sufficiently soluble. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Consider using a phase-transfer catalyst for biphasic systems. | The choice of base is critical for the transmetalation step and is often substrate-dependent. | |
| Low reaction temperature. | Incrementally increase the temperature (e.g., from 80 °C to 100 °C or 120 °C). | Some oxidative addition steps, especially with aryl chlorides, require higher thermal energy. | |
| Side Product Formation | Homocoupling of the boronic acid. | Add the aryl halide slowly to the reaction mixture. Use a slightly lower boronic acid stoichiometry (e.g., 1.1 eq). | This minimizes the concentration of boronic acid available for homocoupling before the cross-coupling reaction can occur. |
| Protodeboronation (loss of boronic acid group). | Ensure the base is thoroughly dried. Use an anhydrous solvent system if possible. | Water and protic sources can lead to the cleavage of the C-B bond, especially at elevated temperatures. | |
| Reaction Stalls | Catalyst decomposition (e.g., formation of palladium black). | Increase ligand to metal ratio (e.g., from 1.2:1 to 2:1). | Excess ligand can help stabilize the Pd(0) intermediate and prevent aggregation into inactive palladium nanoparticles. |
| Substrate is sterically hindered or electronically deactivated. | Increase catalyst loading (e.g., to 5 mol%). Switch to a more forcing solvent like DMF or NMP. | More challenging substrates may require higher catalyst concentrations and higher boiling point solvents to achieve reasonable rates. |
Conclusion
This compound represents a valuable tool in the catalyst designer's toolbox. Its strong electron-withdrawing character provides a rational means to modulate the electronic properties of transition metal catalysts, offering potential improvements in reaction rates, catalyst stability, and overall efficiency. The protocols and insights provided herein serve as a robust starting point for researchers to explore the application of this ligand in Suzuki-Miyaura cross-coupling and to extend its use to other important catalytic transformations, such as C-H activation and photoredox catalysis.
References
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]
-
ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]
-
ResearchGate. (n.d.). 4,4'-Bipyridine Bridged Chain Zn(Ⅱ) Complex: Synthesis, Crystal Structure and Fluorescence Sensitization for Tb (Ⅲ) Ion. Available at: [Link]
-
ResearchGate. (n.d.). 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production. Available at: [Link]
-
Infoscience, EPFL. (n.d.). 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Available at: [Link]
-
Journal of the American Chemical Society. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Available at: [Link]
-
PubMed. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Available at: [Link]
-
RSC Publishing. (n.d.). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Available at: [Link]
-
MDPI. (n.d.). Photocatalysts for Hydrogen Evolution Reaction Based on ZnIn 2 S 4 Materials. Available at: [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Available at: [Link]
-
PubMed. (n.d.). Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties. Available at: [Link]
-
MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Available at: [Link]
-
PMC. (n.d.). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
RSC Publishing. (n.d.). Photocatalytic hydrogen evolution from water based on Zn–terpyridine 2D coordination nanosheets. Available at: [Link]
-
RSC Publishing. (n.d.). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Available at: [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
MDPI. (2022). Photocatalytic Hydrogen Production by the Sensitization of Sn(IV)-Porphyrin Embedded in a Nafion Matrix Coated on TiO 2. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. Available at: [Link]
-
RSC Publishing. (n.d.). Electrocatalytic hydrogen evolution reaction with a Cu porphyrin bearing meso-CF3 substituents. Available at: [Link]
-
PubMed. (2023). Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
ResearchGate. (n.d.). In situ synthesis and structure of FeCl4(4,4′-diethyl-4,4′-bipyh) (bipy = bipyridine). Available at: [Link]
-
ResearchGate. (n.d.). C–H Bond Activation of Methane with Gaseous [(CH3)Pt(L)]+ Complexes (L = Pyridine, Bipyridine, and Phenanthroline). Available at: [Link]
-
ResearchGate. (2018). Corrigendum to 'Synthesis, structure, photophysical and electrochemical properties of Ru(TFA)(CO)(PPh3)2(L) (L=2-phenylpyridine, 2- p -tolylpyridine) and Ru(CO)(PPhMe2)2(L)(L′) (L= TFA, H) (L′= bipyridine, L′= 4,4′-dimethylbipyridine) relationships between ancillary ligand structure and luminescent properties'. Available at: [Link]
Sources
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H6F2N2 | CID 55265366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
4,4'-Difluoro-2,2'-bipyridine in photoredox catalysis applications
Application Note: Tuning Photoredox Windows with 4,4'-Difluoro-2,2'-bipyridine ( )
Executive Summary & Strategic Rationale
In the standard photoredox toolbox, the iridium complex
This compound (
-
Anodically Shift Redox Potentials: Stabilize the HOMO (metal-centered), thereby increasing the oxidizing power of the excited state (
) and the ground state ( ). -
Modulate Excited State Dynamics: Alter the Metal-to-Ligand Charge Transfer (MLCT) energy, often blue-shifting emission.
-
Access "Difficult" Substrates: Enable the oxidation of substrates with high ionization potentials (e.g., unactivated arenes, amides) that are inert to standard catalysts.
This guide details the synthesis and application of Ir-complexes bearing the
Mechanistic Principles: The "Ancillary Effect"
The electronic properties of heteroleptic Iridium(III) complexes are governed by the interplay between the cyclometalating ligand (
-
HOMO Location: Primarily localized on the Iridium center and the phenyl ring of the
ligand. -
LUMO Location: Primarily localized on the ancillary (
) ligand (bipyridine).
The Fluorine Effect:
Substituting hydrogen or alkyl groups on the bipyridine with Fluorine exerts a strong inductive effect (-I). This lowers the energy of the LUMO significantly, while also stabilizing the HOMO through metal-ligand back-bonding modulation. The net result is a complex that is harder to oxidize (higher
Visualization: Electronic Tuning of Ir Catalysts
Figure 1: Impact of ancillary ligand substitution on catalyst electronics. Moving from electron-rich (dtbbpy) to electron-deficient (
Comparative Redox Data
The following table illustrates the estimated shift in potentials when modifying the ancillary ligand on a standard
| Ancillary Ligand (L) | Substituent Effect | Est.[2] | Primary Application |
| dtbbpy | Electron Donating (+I) | +1.21 V | Standard photoredox; reductive quenching cycles. |
| bpy | Neutral | +1.30 V | General purpose; reference standard. |
| 4,4'-F | Weakly Withdrawing (-I) | +1.45 V | High-potential oxidations; decarboxylation of deactivated acids. |
| 4,4'-(CF | Strongly Withdrawing (-I, -M) | +1.69 V | Extreme oxidations; often sacrifices stability/lifetime. |
Note: Potentials are approximate and solvent-dependent (typically measured in MeCN).
Protocol: Synthesis of
Causality: Commercial availability of this specific variant is sporadic. In-house synthesis is recommended to ensure purity and counter-ion control. The synthesis proceeds via the cleavage of the dichloro-bridged dimer.[1]
Materials
-
Dimer:
(Commercially available or synthesized from ). -
Ligand: this compound (CAS: 391-67-3).
-
Solvent: Ethylene Glycol (high boiling point, polar) or 2-Ethoxyethanol.
-
Anion Source: Ammonium Hexafluorophosphate (
).
Step-by-Step Workflow
-
Stoichiometry Calculation:
-
1.0 equiv of Dimer (e.g., 0.1 mmol).[3]
-
2.2 equiv of this compound (e.g., 0.22 mmol). Excess ensures complete cleavage.
-
-
Reaction Setup:
-
Charge a round-bottom flask with Dimer and Ligand.
-
Add Ethylene Glycol (concentration ~0.05 M relative to Ir).
-
Critical: Degas the solvent by sparging with Argon for 15 minutes. Oxygen at high temperatures can degrade the ligand.
-
-
Thermal Activation:
-
Heat to 150°C for 18 hours under inert atmosphere.
-
Observation: The suspension should turn into a clear, bright yellow/orange solution.
-
-
Workup & Ion Exchange:
-
Cool to room temperature.[4]
-
Dilute with 10 mL water.
-
Add excess aqueous
(10 mL of a saturated solution). -
Result: A bright yellow precipitate forms immediately (the
salt is insoluble in water).
-
-
Purification:
-
Filter the solid.
-
Wash copiously with water (to remove excess ligand and salts) and diethyl ether (to remove trace organic impurities).
-
Recrystallize from Acetonitrile/Ether or Acetone/Hexane if necessary.
-
Synthesis Flowchart
Figure 2: Synthetic route for the target fluorinated Iridium photocatalyst.
Application Protocol: High-Potential Oxidative C-H Alkylation
Context: This protocol utilizes the enhanced oxidizing power of the
Reaction Class: Minisci-type alkylation or Radical/Polar Crossover.
Reaction Components[1][3][5][6][7][8][9][10][11][12]
-
Catalyst:
(1-2 mol%). -
Substrate: Electron-deficient heterocycle (e.g., Isoquinoline).
-
Radical Precursor: Potassium Alkyl Trifluoroborate (
) or Alkyl Bis(catecholato)silicate. -
Oxidant: Persulfate (
) or simply the excited state turnover if using a dual-catalytic cycle. -
Solvent: DMSO or DMSO/H2O (to solubilize the salt).
Procedure
-
Vial Preparation: In an 8 mL vial equipped with a stir bar, add:
-
Heterocycle (0.5 mmol).
- (0.75 mmol, 1.5 equiv).
-
Catalyst (0.005 mmol, 1 mol%).
- (1.0 equiv) [If oxidative quenching is required].
-
-
Solvent Addition: Add DMSO (2.5 mL, 0.2 M).
-
Deoxygenation: Sparge with Nitrogen for 5-10 minutes. Note: Oxygen is a potent quencher of the long-lived triplet state.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~30-40W intensity) for 12-24 hours. Fan cooling is required to maintain ambient temperature (
). -
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over , concentrate, and purify via column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Redox Potential Mismatch | The substrate oxidation potential may still exceed the catalyst's |
| Catalyst Bleaching | Ligand Lability | Fluorinated bipyridines are more labile than alkyl-bipyridines. Ensure reaction temp is |
| Poor Solubility | Ligand Effect | |
| No Reaction | Quenching | Confirm deoxygenation. Fluorinated complexes often have shorter excited state lifetimes ( |
References
-
Electronic Effects in Ir Complexes: Slinker, J. D., et al. "Tuning the electrochemical and electroluminescent properties of iridium(III) cyclometalated complexes." Journal of the American Chemical Society 126.9 (2004): 2763-2767. Link
-
Photoredox Catalyst Design: Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews 113.7 (2013): 5322-5363. Link
-
Fluorinated Ligand Synthesis: Lowry, M. S., et al. "Single-layer electroluminescent devices and photoinduced hydrogen production from an ionic iridium(III) complex." Chemistry of Materials 17.23 (2005): 5712-5719. Link
-
General Photoredox Protocols: "Photocatalyst Selection Guide." Sigma-Aldrich / Merck Technical Library. Link
Sources
- 1. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. journals.iucr.org [journals.iucr.org]
Harnessing Fluorination: A Detailed Protocol for the Synthesis and Characterization of Metal-Organic Frameworks Incorporating 4,4'-Difluoro-2,2'-bipyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The introduction of fluorine atoms into the building blocks of Metal-Organic Frameworks (MOFs) is a strategic approach to finely tune the resulting material's properties. The 4,4'-Difluoro-2,2'-bipyridine ligand is an exemplary building block in this regard. Its electron-withdrawing fluorine substituents can significantly alter the electronic environment of the metal centers and modify the surface chemistry of the pores. This guide provides a comprehensive, field-tested protocol for the synthesis of a robust, porous MOF utilizing this fluorinated ligand, with a focus on the causal relationships between procedural steps and the final material's characteristics. The potential applications, particularly in the realm of drug development, are predicated on the unique hydrophobicity and interaction potentials that fluorination imparts.[1][2][3]
Principle and Strategic Importance
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] The choice of the organic ligand is paramount as it dictates the pore size, geometry, and functionality of the framework. Bipyridine-based ligands are excellent ancillary or secondary linkers that, in conjunction with primary carboxylate linkers, can build robust and complex topologies.[4][5][6]
The strategic incorporation of this compound offers several distinct advantages:
-
Modulated Hydrophobicity: The presence of C-F bonds within the MOF pores increases the material's hydrophobicity.[1] This is a critical feature for the encapsulation and controlled delivery of poorly water-soluble (hydrophobic) drug molecules, a common challenge in pharmaceutical formulation.[7][8]
-
Tuned Host-Guest Interactions: Fluorinated surfaces can exhibit unique interactions (such as fluorous-fluorous interactions or modified hydrogen bonding) with guest molecules, potentially leading to selective adsorption or tailored drug release kinetics.[9]
-
Enhanced Stability: While not universal, fluorination can sometimes enhance the chemical and thermal stability of the framework, a desirable trait for both storage and in-vivo applications.[2]
This application note details the solvothermal synthesis of a representative Zinc-based MOF, herein designated F-Bpy-MOF, co-ligated with terephthalic acid. The protocol is designed to be a self-validating system, where successful synthesis and activation are confirmed through a suite of rigorous characterization techniques.
Materials and Essential Equipment
Reagents and Chemicals
| Reagent | Formula | Purity | Supplier (Example) |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| This compound | C₁₀H₆F₂N₂ | ≥97% | Sigma-Aldrich, TCI |
| Terephthalic Acid (H₂BDC) | C₈H₆O₄ | ≥98% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | ACS Grade, ≥99.5% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |
Essential Equipment
-
Analytical Balance (± 0.1 mg precision)
-
Teflon-lined Stainless-Steel Autoclaves (23 mL)
-
Programmable Laboratory Oven
-
Ultrasonic Bath
-
Benchtop Centrifuge
-
Schlenk Line or Vacuum Manifold
-
Vacuum Oven
-
Powder X-Ray Diffractometer (PXRD) with Cu Kα source
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FT-IR) Spectrometer with ATR
-
Scanning Electron Microscope (SEM)
-
Volumetric Gas Sorption Analyzer (for BET analysis)
Detailed Experimental Protocols
The synthesis and activation of F-Bpy-MOF is a multi-stage process requiring precision and a clear understanding of the purpose of each step.
Protocol Part A: Solvothermal Synthesis
The solvothermal method is the most common and reliable technique for producing high-quality MOF crystals.[10] It utilizes a sealed vessel to heat the solvent above its boiling point, creating high-pressure conditions that facilitate the dissolution of precursors and promote the slow crystallization of the thermodynamically favored MOF product.[11]
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, combine:
-
Zinc Nitrate Hexahydrate (89.2 mg, 0.3 mmol)
-
Terephthalic Acid (24.9 mg, 0.15 mmol)
-
This compound (29.1 mg, 0.15 mmol)
Causality Insight: The molar ratio of metal to ligands is critical for obtaining the desired framework topology. Here, a 2:1:1 ratio of Zn:BDC:F-Bpy is used.
-
-
Solvent Addition: Add 15 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Cap the vial and place it in an ultrasonic bath for 15-20 minutes, or until all solids are fully dissolved, forming a clear, homogeneous solution.
-
Reaction Setup: Transfer the solution into a 23 mL Teflon-lined stainless-steel autoclave. Ensure the Teflon liner is clean and dry before use.
-
Crystallization: Seal the autoclave tightly and place it in a pre-heated programmable laboratory oven at 105 °C for 48 hours .
Causality Insight: The temperature and reaction time are optimized for crystal nucleation and growth. Insufficient time or temperature may result in an amorphous product or low yield, while excessive temperature could lead to the formation of an undesirable dense phase.[11]
-
Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours. Crucial: Do not quench or rapidly cool the autoclave, as this can lead to the formation of poorly crystalline material.
-
Product Isolation: Open the cooled autoclave and collect the colorless, crystalline product by decanting the mother liquor.
Protocol Part B: Purification and Activation
Activation is the critical process of removing solvent molecules from the MOF's pores to render them accessible for gas sorption or guest encapsulation.[12] Incomplete activation is a primary cause of low porosity. This multi-step solvent exchange and drying procedure is designed to prevent pore collapse, which can occur when high-surface-tension solvents are evaporated directly.[13][14]
Step-by-Step Procedure:
-
Initial Wash: Wash the collected crystals three times with fresh DMF (10 mL each time). For each wash, add the DMF, gently agitate, centrifuge the sample, and decant the supernatant. This removes residual unreacted starting materials.[15]
-
Solvent Exchange with Ethanol: After the final DMF wash, add 10 mL of ethanol. Let the crystals soak for 24 hours. Replace the ethanol with a fresh 10 mL portion every 24 hours for a total of 3 days.
Causality Insight: This step exchanges the high-boiling point DMF (B.P. 153 °C) with a more volatile solvent, ethanol (B.P. 78 °C), which is easier to remove under vacuum.[16]
-
Solvent Exchange with Dichloromethane (DCM): After the ethanol exchange, perform a similar exchange with a low-surface-tension solvent like DCM for 24 hours, replacing the solvent twice.
Causality Insight: Solvents with low surface tension, like DCM, minimize the capillary forces exerted on the pore walls during final evacuation, which is the primary cause of framework collapse in delicate structures.[14]
-
Final Activation: Carefully decant the DCM. Immediately transfer the wet solid to a sample tube and connect it to a Schlenk line or vacuum manifold. Evacuate the sample under high vacuum (<100 mTorr) at room temperature for 12 hours, followed by heating at 120 °C under high vacuum for another 12 hours .
-
Storage: After cooling to room temperature under vacuum, backfill the sample tube with an inert gas (N₂ or Ar) and store the activated MOF in a glovebox or desiccator to prevent re-adsorption of atmospheric moisture.
Visualization of Workflow and Logic
Experimental Workflow Diagram
The overall process from synthesis to characterization is a linear progression of distinct stages.
Caption: High-level workflow for F-Bpy-MOF preparation.
Self-Validation Logic Diagram
This diagram illustrates how each characterization technique provides critical validation for the success of the synthesis and activation protocols.
Caption: Validation logic for MOF synthesis and activation.
Data Analysis and Expected Results
A successfully synthesized and activated F-Bpy-MOF will exhibit the following characteristics:
| Analysis Technique | Parameter | Expected Result/Observation | Purpose |
| PXRD | Peak Positions (2θ) | Sharp, well-defined peaks matching the simulated pattern. Absence of broad humps or peaks from starting materials. | Confirms crystalline phase purity. |
| TGA | Weight Loss Profile | A stable plateau up to >350 °C, indicating high thermal stability. No significant weight loss below 150°C. | Verifies removal of guest solvents and determines decomposition temperature. |
| FT-IR | Vibrational Bands | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Shift in the C=O stretch (~1680 cm⁻¹) to asymmetric and symmetric stretches (~1610 and ~1390 cm⁻¹). | Confirms coordination of the carboxylate and bipyridine linkers to the Zn(II) centers.[17] |
| SEM | Micrographs | Uniform, well-defined crystals (e.g., cubic, octahedral, or rod-like morphology). | Reveals crystal size, shape, and sample homogeneity. |
| N₂ Sorption | Isotherm Type | Type I isotherm, characteristic of microporous materials. | Confirms permanent porosity. |
| BET Surface Area | > 1000 m²/g | Quantifies the accessible surface area, the primary indicator of successful activation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Product (No PXRD peaks) | Reaction temperature too low/high; reaction time too short; incorrect stoichiometry. | Systematically vary the temperature (e.g., ± 20 °C) and time (24-72h). Verify reactant masses and purity. |
| Low Yield | Incomplete reaction; product loss during washing. | Increase reaction time. Minimize product loss by careful decanting and centrifugation. |
| Low BET Surface Area (< 500 m²/g) | Incomplete activation; framework collapse. | Ensure solvent exchange is thorough. Use a lower surface tension solvent (e.g., supercritical CO₂).[18] Ensure activation temperature is below the decomposition point. |
| Extra Peaks in PXRD | Presence of unreacted starting materials or a competing crystalline phase. | Improve the washing/purification steps. Modulate the reaction conditions (temperature, concentration) to favor the desired phase. |
References
-
Pachfule, P., Panda, T., Dey, C., & Banerjee, R. (n.d.). Structural Diversity in a Series of Metal Organic Frameworks (MOFs) Composed of Divalent Transition Metals, 4,4′-bipyridine an. RSC Publishing. [Link]
-
ResearchGate. (n.d.). (PDF) Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. [Link]
-
Tshuma, J. M., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. [Link]
-
Matzger, A. J., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
-
Wang, X. (2025). Research Progress of Drug Delivery System of Metal-Organic Framework Materials in Drug Release Mechanisms. SciTePress. [Link]
-
Lysova, A. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. National Institutes of Health. [Link]
-
Ahmadi, S., et al. (2025). Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers in Chemistry. [Link]
-
Dubskikh, V. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]
-
Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]
-
Morris, W., et al. (2012). Activation of metal–organic framework materials. CrystEngComm. [Link]
-
Janiak, C., & Vieth, J. K. (2010). Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. ResearchGate. [Link]
-
Ahmadi, S., et al. (2025). Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. PubMed. [Link]
-
Morris, W., et al. (2012). Activation of metal–organic framework materials. ResearchGate. [Link]
-
Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ACS Publications. [Link]
-
ChemistryViews. (2017). Activation of Metal–Organic Frameworks. [Link]
-
Gonzalez-Nelson, A., et al. (2024). In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction. National Institutes of Health. [Link]
-
Pachfule, P., et al. (n.d.). Structural Diversity in a Series of Metal Organic Frameworks (MOFs) Composed of Divalent Transition Metals, 4,4′-bipyridine an. [Link]
-
Zhang, Y., et al. (2024). Metal–Organic Framework-Based Fluorinated Carbon for Li Primary Battery. MDPI. [Link]
-
ResearchGate. (2025). metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications. [Link]
-
Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. [Link]
-
Wang, X., et al. (2021). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI. [Link]
-
Singh, C., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]
-
Zhang, Y., et al. (2023). Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography. PubMed. [Link]
-
Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. RSC Publishing. [Link]
-
ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]
Sources
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Spotlight Collection: Fluorinated ligands Home [pubs.rsc.org]
- 10. ossila.com [ossila.com]
- 11. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 12. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. chemistryviews.org [chemistryviews.org]
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- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]
- 18. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Application Note: 4,4'-Difluoro-2,2'-bipyridine (dF-bpy) in Organic Electronics
Executive Summary: The Fluorine Effect
In the realm of organic electronics—specifically Organic Light Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)—ligand design is the primary lever for tuning optoelectronic properties. 4,4'-Difluoro-2,2'-bipyridine (dF-bpy ) represents a critical "tuning knob" for transition metal complexes, particularly Iridium(III) and Ruthenium(II).
The introduction of fluorine atoms at the 4,4' positions of the bipyridine scaffold serves two distinct mechanistic functions:
-
LUMO Stabilization: The high electronegativity of fluorine exerts a strong inductive effect ($ -I $), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In cationic Iridium complexes
, where the LUMO is localized on the ligand, this stabilization allows for precise color tuning (typically red-shifting emission relative to unsubstituted bipyridine) and improved electron injection. -
Reactive Scaffold (S_NAr): The C-F bond at the 4-position is activated toward Nucleophilic Aromatic Substitution ($ S_NAr $). This allows dF-bpy to act as a precursor for a library of dialkoxy- and diamino-bipyridines, enabling solubility modulation without altering the core coordination geometry.
Synthesis Protocols
Protocol A: Ni-Mediated Homocoupling (The "Workhorse" Route)
Rationale: While direct fluorination of bipyridine is low-yielding, the nickel-mediated homocoupling of halopyridines is robust, scalable, and avoids the use of highly unstable diazonium intermediates often required in Balz-Schiemann reactions.
Reagents:
-
2-Bromo-4-fluoropyridine (CAS: 128071-98-7)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridine (as ligand for Ni, optional but recommended) or 1,5-Cyclooctadiene
-
DMF (Anhydrous, degassed)
Workflow:
-
Catalyst Activation: In a glovebox (N₂ atmosphere), dissolve Ni(cod)₂ (0.6 eq) and 1,5-cyclooctadiene (0.6 eq) in anhydrous DMF. The solution should turn a deep purple/yellow, indicating active catalyst formation.
-
Coupling: Add 2-Bromo-4-fluoropyridine (1.0 eq) to the mixture.
-
Reaction: Heat to 60°C for 24 hours. The mixture will darken as Ni(II) species form.
-
Quench: Pour the reaction mixture into 1M HCl to decompose the Ni complex and protonate the pyridine nitrogens (solubilizing the product in the aqueous phase).
-
Extraction: Wash the aqueous layer with DCM to remove organic impurities.
-
Neutralization: Basify the aqueous layer with NaOH to pH 10. The product will precipitate or oil out.
-
Purification: Extract with DCM, dry over MgSO₄, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Target Yield: 65-75%
-
QC Check: $ ^{19}F $ NMR should show a singlet around -104 ppm (depending on solvent).
-
Protocol B: Functionalization via $ S_NAr $ (The "Scaffold" Route)
Rationale: To improve solubility in solution-processed OLEDs, the fluorine atoms can be displaced by alkoxides.
Step-by-Step:
-
Dissolve dF-bpy (1 eq) in dry THF.
-
Add Potassium tert-butoxide (2.2 eq) or the desired sodium alkoxide.
-
Reflux for 12 hours. The electron-deficient ring facilitates rapid substitution at the 4-position.
-
Quench with water, extract with EtOAc.
-
Result: 4,4'-Di-tert-butoxy-2,2'-bipyridine (Electron-rich ligand, raises LUMO).
Application Note: Iridium(III) Complex Fabrication for LEECs
Context: In Light-Emitting Electrochemical Cells (LEECs), the device consists of a single active layer containing mobile ions. Cationic Iridium complexes
Synthesis of
This protocol utilizes the standard "Nonoyama" dichloro-bridged dimer route.
Step 1: Dimer Formation
-
Note: reflux for 24h. The product is a yellow precipitate.
Step 2: Ligand Exchange (The Critical Step)
-
Suspend
(0.5 mmol) in 20 mL of Ethylene Glycol (high boiling point, polar). -
Add dF-bpy (1.1 mmol).
-
Heat to 150°C for 12 hours under Argon.
-
Process Insight: The high temperature is required to break the chloride bridge and chelate the less basic dF-bpy ligand.
-
-
Cool to room temperature.
-
Counter-ion Exchange: Add saturated aqueous $ NH_4PF_6 $. The target complex
will precipitate as a yellow/orange solid. -
Purification: Recrystallize from Acetonitrile/Ether.
Data Summary: Electronic Impact
The table below illustrates the shift in electronic properties when substituting unsubstituted bipyridine (bpy) with dF-bpy in the complex
| Ligand (L) | HOMO (eV) | LUMO (eV) | Gap (eV) | Emission | Comment |
| bpy | -5.60 | -2.60 | 3.00 | ~585 nm (Orange) | Standard Reference |
| dF-bpy | -5.65 | -2.90 | 2.75 | ~610 nm (Red-Orange) | Stabilized LUMO leads to redshift |
| dtb-bpy | -5.55 | -2.50 | 3.05 | ~570 nm (Yellow-Orange) | Electron-donating groups raise LUMO |
Note: To achieve Blue emission, one must fluorinate the phenylpyridine (C^N) ligand (e.g., dF-ppy) to stabilize the HOMO, rather than the bipyridine.
Visualization of Workflows
Diagram 1: Synthesis & Functionalization Tree
This diagram illustrates the dual utility of dF-bpy as both a final ligand and a chemical intermediate.
Caption: Workflow showing the synthesis of dF-bpy and its divergent paths toward metal complexation or structural derivation via SnAr.
Diagram 2: LEEC Device Mechanism
This diagram details how the ionic complex functions within a single-layer electrochemical cell.
Caption: Mechanism of a Light-Emitting Electrochemical Cell (LEEC) utilizing the dF-bpy Iridium complex.
References
-
Synthesis of Fluorinated Bipyridines
- Sydorenko, A., et al. "Nickel-Mediated Homocoupling of Halopyridines." Journal of Organic Chemistry, 2002.
-
(Representative methodology for Ni-coupling).
-
Iridium Complexes in LEECs
- Slinker, J. D., et al. "Efficient Yellow Electroluminescence from a Single Layer of a Cyclometalated Iridium Complex." Journal of the American Chemical Society, 2004.
-
(Foundational work on Ir(III) LEECs).
-
Electronic Tuning via Fluorination
- Lowry, M. S., et al. "Single-Layer Electroluminescent Devices and Photoinduced Hydrogen Production from an Ionic Iridium(III) Complex.
-
(Discusses the impact of dF-ppy and dF-bpy on HOMO/LUMO levels).
-
Nucleophilic Substitution on Fluorinated Bipyridines
- Schubert, U. S., et al. "Functionalized 2,2'-Bipyridines." Synlett, 1999.
-
(General review including SnAr strategies).
Application Note & Experimental Protocol: Synthesis and Characterization of Lanthanide Complexes with 4,4'-Difluoro-2,2'-bipyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorination in Lanthanide Complex Design
Lanthanide ions, with their unique 4f electronic structure, are cornerstones in the development of advanced materials for bioimaging, sensing, and luminescent devices.[1] Their characteristic line-like emission spectra and long luminescence lifetimes are highly desirable properties.[1] However, the Laporte-forbidden nature of 4f-4f transitions results in weak absorption and luminescence.[1] To overcome this, organic chromophores are employed as "antennas" to absorb light and transfer the energy to the lanthanide ion, significantly enhancing its emission.[1]
Bipyridine-based ligands are excellent candidates for this purpose due to their strong coordination ability and conjugated π-systems.[1] The strategic introduction of fluorine atoms onto the ligand scaffold, as in 4,4'-difluoro-2,2'-bipyridine, offers several advantages. Fluorination can enhance the photophysical properties of the resulting complexes by reducing non-radiative decay pathways associated with high-energy C-H vibrations.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the ligand's electronic properties and the stability of the final complex. This guide provides a detailed experimental protocol for the synthesis and characterization of lanthanide complexes with this compound, offering insights into the rationale behind the procedural steps.
Materials and Reagents
It is imperative to use high-purity reagents and anhydrous solvents to prevent the formation of undesired side products and ensure the integrity of the final lanthanide complexes.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Lanthanide(III) chloride hydrate (LnCl₃·xH₂O) | 99.9% or higher | Sigma-Aldrich, Strem Chemicals | Choose the specific lanthanide of interest (e.g., Eu³⁺, Tb³⁺). |
| This compound | ≥98% | Commercially available | |
| Anhydrous Methanol | ≥99.8% | Acros Organics, Sigma-Aldrich | Use freshly opened or properly stored anhydrous solvent. |
| Anhydrous Acetonitrile | ≥99.8% | Acros Organics, Sigma-Aldrich | Use freshly opened or properly stored anhydrous solvent. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation and washing. |
| Deuterated Solvents (e.g., DMSO-d₆, CD₃CN) | For NMR | Cambridge Isotope Laboratories | |
| Schlenk Flasks and Glassware | - | - | All glassware should be oven-dried and cooled under an inert atmosphere. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For creating an inert atmosphere. |
Experimental Workflow: A Step-by-Step Guide
The following protocol is a general method for the synthesis of lanthanide(III) complexes with this compound. The stoichiometry is designed to favor the formation of a 1:3 metal-to-ligand complex, a common coordination mode for bipyridine ligands with lanthanides.
Caption: A schematic overview of the experimental workflow for the synthesis of lanthanide-4,4'-difluoro-2,2'-bipyridine complexes.
Protocol Details:
-
Preparation of Reactants:
-
In a nitrogen-filled glovebox or under a positive pressure of argon, add lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O, 0.1 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, weigh out this compound (0.3 mmol, 3 equivalents). The use of a threefold excess of the ligand helps to ensure complete complexation of the lanthanide ion.
-
-
Dissolution:
-
Dissolve the lanthanide salt in 10 mL of anhydrous methanol. Gentle heating may be required to facilitate dissolution. Allow the solution to cool to room temperature.
-
Dissolve the this compound in 10 mL of anhydrous methanol.
-
-
Complexation Reaction:
-
While stirring the lanthanide salt solution, add the ligand solution dropwise over a period of 15-20 minutes. A slow addition rate can help in obtaining a more crystalline product.
-
Seal the Schlenk flask and stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere. The extended reaction time allows for the thermodynamically stable complex to form.
-
-
Isolation of the Product:
-
After the reaction period, reduce the volume of the solvent to approximately 5 mL using a rotary evaporator or under a stream of inert gas.
-
Slowly add 20 mL of anhydrous diethyl ether to the concentrated solution while stirring. The complex, being less soluble in the less polar diethyl ether, will precipitate out of the solution.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with several small portions of cold anhydrous diethyl ether (3 x 5 mL) to remove any unreacted ligand and other soluble impurities.
-
Dry the purified product under high vacuum for several hours to remove any residual solvent. The final product should be a fine, crystalline powder.
-
Self-Validating System: Characterization and Analysis
Thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized lanthanide complex.
Caption: Logical flow for the comprehensive characterization of the synthesized lanthanide complexes.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coordination of the ligand to the paramagnetic lanthanide ion will cause significant shifts and broadening of the proton signals compared to the free ligand. The absence of free ligand signals is an indicator of reaction completion and purity.
-
¹⁹F NMR: This is a powerful technique for fluorinated ligands. The fluorine signal will also be affected by the paramagnetic metal center, providing further evidence of complex formation.[3]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Compare the IR spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the C=N and C=C bonds of the bipyridine ring upon coordination to the lanthanide ion can be observed.
-
-
UV-Visible Spectroscopy:
-
The absorption spectrum will show bands corresponding to the π-π* transitions of the organic ligand. Coordination to the lanthanide may cause a slight shift in these bands.
-
-
Fluorescence Spectroscopy:
-
This is a key technique to evaluate the "antenna effect."[1] Upon excitation of the ligand's absorption bands, characteristic sharp emission lines of the lanthanide ion (e.g., Eu³⁺ or Tb³⁺) should be observed, confirming successful energy transfer. The complexation of lanthanide ions with the ligand can be studied by monitoring the changes in the fluorescence spectra.[4]
-
-
Elemental Analysis:
-
Provides the percentage composition of C, H, N, and F in the sample, which can be compared to the calculated theoretical values for the expected complex formula to confirm its purity and stoichiometry.
-
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complex and identify decomposition pathways.[5]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction, solubility issues. | Extend reaction time, try a different solvent system (e.g., acetonitrile/methanol mixture). |
| Oily product instead of solid | Presence of impurities or residual solvent. | Re-precipitate from a more concentrated solution, ensure thorough washing and drying under high vacuum. |
| Broad, unresolved NMR spectra | High concentration of paramagnetic species, presence of multiple species in solution. | Dilute the NMR sample, acquire spectra at different temperatures. |
| Weak or no lanthanide emission | Inefficient energy transfer, quenching by solvent molecules. | Ensure the use of anhydrous solvents for synthesis and spectroscopic measurements. For photophysical studies, deuterated solvents can be used to minimize quenching.[6] |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of lanthanide complexes with this compound. By carefully controlling the reaction conditions and employing the comprehensive characterization techniques outlined, researchers can reliably synthesize and validate these promising materials for a wide range of applications in materials science and drug development. The strategic use of fluorinated ligands opens avenues for fine-tuning the photophysical and chemical properties of lanthanide complexes, paving the way for the next generation of luminescent probes and functional materials.
References
-
Zheng, Y., et al. (2020). Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property. PMC. [Link]
-
Casanova, D., et al. (2019). Enhanced luminescence and tunable magnetic properties of lanthanide coordination polymers based on fluorine substitution and phenanthroline ligand. RSC Publishing. [Link]
-
Carringall, J. F., et al. (2018). Characterization of Lanthanide Complexes with Bis-1,2,3-triazole-bipyridine Ligands Involved in Actinide/Lanthanide Separation. Inorganic Chemistry. [Link]
-
Jankular, S., et al. (2012). Exploiting the Fluxionality of Lanthanide Complexes in the Design of Paramagnetic Fluorine Probes. PMC. [Link]
-
Wang, C., et al. (2021). A series of lanthanide complexes with 2-fluorobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine: Synthesis, supramolecular structures, spectroscopy and thermal behaviour. ResearchGate. [Link]
-
Regueiro-Figueroa, M., et al. (2016). Excited State Properties of Lanthanide(III) Complexes with a Nonadentate Bispidine Ligand. PMC. [Link]
Sources
- 1. Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced luminescence and tunable magnetic properties of lanthanide coordination polymers based on fluorine substitution and phenanthroline ligand - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01574D [pubs.rsc.org]
- 3. Exploiting the Fluxionality of Lanthanide Complexes in the Design of Paramagnetic Fluorine Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Lanthanide Complexes with Bis-1,2,3-triazole-bipyridine Ligands Involved in Actinide/Lanthanide Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Excited State Properties of Lanthanide(III) Complexes with a Nonadentate Bispidine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Difluoro-2,2'-bipyridine in Dye-Sensitized Solar Cells
Introduction: The Strategic Role of Fluorination in Dye-Sensitized Solar Cell Efficacy
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and versatile alternative to traditional silicon-based cells.[1] The core of a DSSC is the sensitizer, a dye molecule that absorbs light and initiates the process of converting solar energy into electrical current.[2] Ruthenium(II) polypyridyl complexes, particularly those with bipyridine ligands, have been benchmark sensitizers in this field due to their excellent charge-transfer properties and stability.[3]
The molecular engineering of these ligands is a key strategy for enhancing DSSC performance. This guide focuses on the application of 4,4'-Difluoro-2,2'-bipyridine as a ligand in ruthenium-based sensitizers. The introduction of fluorine atoms onto the bipyridine scaffold is a deliberate design choice aimed at modulating the electronic properties of the dye to improve key performance metrics of the solar cell.[4]
Fluorine's high electronegativity imparts an inductive electron-withdrawing effect, which can lower the energy levels of the dye's molecular orbitals.[4][5] This can be advantageous for several reasons:
-
Improved Electron Injection: A lower Lowest Unoccupied Molecular Orbital (LUMO) on the dye can increase the driving force for electron injection from the dye's excited state into the conduction band of the semiconductor (typically TiO₂), a critical step in current generation.[5]
-
Reduced Charge Recombination: A deeper Highest Occupied Molecular Orbital (HOMO) can make the regeneration of the oxidized dye by the electrolyte's redox mediator more efficient and can suppress the undesirable back-electron transfer from the TiO₂ to the oxidized dye.[6]
-
Enhanced Stability: The high strength of the C-F bond can improve the thermal and chemical stability of the dye, leading to longer device lifetimes.
This document provides a comprehensive guide for researchers on the synthesis of this compound, its incorporation into a representative ruthenium-based dye, and the subsequent fabrication and characterization of a dye-sensitized solar cell.
Part 1: Synthesis of Key Components
Synthesis of this compound Ligand
The synthesis of the title ligand can be achieved through a nickel-catalyzed homocoupling of a 2-bromo-4-fluoropyridine precursor.
Sources
- 1. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Impact of fluorine-induced effects on co-sensitization systems in dye-sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4,4'-Difluoro-2,2'-bipyridine in Asymmetric Catalysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in Asymmetric Catalysis
The quest for novel, efficient, and highly selective chiral catalysts is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Within the vast arsenal of chiral ligands, 2,2'-bipyridines have long been recognized for their robust coordination chemistry and their ability to facilitate a wide array of transformations. The strategic introduction of substituents onto the bipyridine framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, directly influencing their catalytic performance.
This document addresses the application of 4,4'-Difluoro-2,2'-bipyridine in the realm of asymmetric catalysis. It is important to note at the outset that, based on a comprehensive review of the current scientific literature, the direct application of this specific ligand in enantioselective catalysis is a nascent and largely undocumented field. However, the unique electronic properties imparted by the fluorine substituents present a compelling case for its investigation and potential development as a valuable ligand for asymmetric transformations.
Therefore, this guide is structured to serve a dual purpose: first, to provide a thorough understanding of the foundational chemistry of this compound, and second, to offer a prospective roadmap for researchers poised to explore its potential in asymmetric catalysis. We will delve into the synthesis of the achiral ligand, analyze the anticipated effects of 4,4'-difluorination on catalytic activity, and propose a logical workflow for the design and screening of its chiral derivatives in enantioselective reactions.
The this compound Ligand: Synthesis and Physicochemical Properties
The starting point for any exploration into the catalytic applications of a ligand is its synthesis and a clear understanding of its intrinsic properties.
Synthesis of this compound
While several methods for the synthesis of substituted bipyridines exist, a common approach involves the coupling of appropriately substituted pyridine precursors. A plausible and frequently utilized strategy for symmetrical bipyridines is the nickel-catalyzed reductive homocoupling of 2-halopyridines.
Protocol 1: Synthesis of this compound via Ni-Catalyzed Homocoupling
This protocol is adapted from established methods for the synthesis of substituted 2,2'-bipyridines.
Materials:
-
2-Chloro-4-fluoropyridine
-
Nickel(II) chloride (NiCl₂)
-
Manganese powder (Mn)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Celite
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add NiCl₂ (0.5 mol%) and manganese powder (2.0 equivalents).
-
Add anhydrous DMF to the flask.
-
Add 2-chloro-4-fluoropyridine (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by a color change to dark brown or black upon completion.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove metal salts, washing the filter cake with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Key Physicochemical Properties and the "Fluorine Effect"
The introduction of fluorine atoms at the 4 and 4' positions of the bipyridine ring system has a profound impact on its electronic character. Fluorine is the most electronegative element, and its strong electron-withdrawing nature via the inductive effect significantly modulates the electron density of the pyridine rings.
Table 1: Comparison of Electronic Properties of Bipyridine Ligands
| Ligand | Hammett Parameter (σₚ) of Substituent | Expected Effect on Metal Center |
| 4,4'-Dimethyl-2,2'-bipyridine | -0.17 | Increased electron density (more Lewis basic) |
| 2,2'-Bipyridine | 0.00 | Baseline |
| This compound | +0.06 | Decreased electron density (less Lewis basic) |
| 4,4'-Dinitro-2,2'-bipyridine | +0.78 | Significantly decreased electron density |
This electron-withdrawing effect has several important consequences for the resulting metal complexes:
-
Increased Lewis Acidity of the Metal Center: By reducing the electron density on the nitrogen atoms, the this compound ligand is a weaker σ-donor compared to its non-fluorinated counterpart. This results in a more electron-deficient and, therefore, more Lewis acidic metal center in the corresponding complex. This enhanced Lewis acidity can be highly beneficial in catalysis, as it can lead to stronger activation of the substrate.
-
Stabilization of Lower Oxidation States: The strong π-acceptor character of the difluorinated bipyridine ligand can help to stabilize lower oxidation states of the metal center in the catalytic cycle.
-
Modified Redox Potentials: The electron-withdrawing fluorine atoms will make the metal center more difficult to oxidize and easier to reduce. This tuning of the redox potential is particularly relevant for applications in photoredox catalysis.
Prospective Application in Asymmetric Catalysis: A Research Roadmap
While direct, validated protocols are not available, the unique electronic properties of this compound make it an intriguing candidate for asymmetric catalysis. The following sections outline a proposed workflow for the development and evaluation of chiral catalysts based on this ligand.
Design and Synthesis of Chiral this compound Derivatives
The primary challenge in utilizing this compound for asymmetric catalysis is the introduction of chirality. Since the 4,4'-positions are occupied, chiral substituents must be introduced at other positions, most commonly the 3,3'-, 5,5'-, or 6,6'-positions.
Conceptual Approach:
A promising strategy involves the introduction of axially chiral biaryl groups at the 5,5'-positions. This has been a successful approach for other bipyridine ligands.
A hypothetical chiral this compound ligand.
Proposed Synthetic Workflow:
Proposed synthesis of a chiral this compound.
A detailed protocol would need to be developed and optimized, but the general steps would involve:
-
Selective Bromination: Introduction of bromine atoms at the 5,5'-positions of this compound. This would likely require careful control of reaction conditions to achieve the desired regioselectivity.
-
Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura or Stille coupling reaction between the 5,5'-dibromo-4,4'-difluoro-2,2'-bipyridine and a suitable chiral coupling partner, such as a chiral binaphthyl boronic acid or stannane.
Catalyst Preparation and Characterization
Once a chiral ligand is synthesized, the next step is the preparation of the corresponding metal complex. The choice of metal will depend on the target reaction. For example, copper(II), rhodium(I), or iridium(III) are common choices for a variety of asymmetric transformations.
General Protocol for Catalyst Formation (Example: Copper(II) Complex):
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral this compound ligand in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add one equivalent of a copper(II) salt (e.g., Cu(OTf)₂ or CuCl₂) to the solution.
-
Stir the mixture at room temperature for several hours or until the formation of the complex is complete, which can often be monitored by a color change.
-
The resulting catalyst can be used in situ or isolated by precipitation and filtration if it is a stable solid.
Screening in a Model Asymmetric Reaction: The Diels-Alder Reaction
The asymmetric Diels-Alder reaction is an excellent benchmark for evaluating the efficacy of new chiral Lewis acid catalysts. The increased Lewis acidity of a copper(II) complex with this compound could be particularly advantageous here.
Proposed Experimental Protocol: Asymmetric Diels-Alder Reaction
Reaction: Cyclopentadiene with N-acryloyl-2-oxazolidinone
Materials:
-
Chiral Cu(II)-(this compound derivative) catalyst
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral copper(II) catalyst (5-10 mol%).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous DCM and cool the mixture to the desired temperature (e.g., -78 °C).
-
Add N-acryloyl-2-oxazolidinone (1.0 equivalent) and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data to Collect:
-
Yield (%): The isolated yield of the Diels-Alder adduct.
-
Enantiomeric Excess (% ee): A measure of the stereoselectivity of the reaction.
-
Endo/Exo Ratio: The diastereoselectivity of the reaction.
Table 2: Hypothetical Screening Results for a Chiral this compound Catalyst
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | % ee (Endo) |
| 10 | 0 | 12 | 85 | 95:5 | 75 |
| 10 | -20 | 24 | 82 | 96:4 | 85 |
| 10 | -78 | 48 | 78 | >99:1 | 95 |
| 5 | -78 | 48 | 75 | >99:1 | 94 |
This table is for illustrative purposes only and does not represent actual experimental data.
Causality and Self-Validation in Protocol Design
The proposed protocols are designed with inherent checks and logical underpinnings:
-
Causality in Ligand Design: The choice of fluorine substituents is deliberate, aiming to enhance the Lewis acidity of the metal center to improve substrate activation. The placement of chiral groups at the 5,5'-positions is intended to create a well-defined chiral pocket near the coordination site.
-
Self-Validating Protocols: The screening protocol for the Diels-Alder reaction includes the analysis of both yield and enantioselectivity. A successful catalyst must demonstrate high levels of both. Varying reaction parameters such as temperature and catalyst loading allows for optimization and provides a deeper understanding of the catalyst's behavior. A systematic study would also involve comparing the results with those obtained using a non-fluorinated analogue of the ligand to directly probe the "fluorine effect."
Concluding Remarks and Future Outlook
The application of this compound in asymmetric catalysis represents an exciting and underexplored frontier. The strong electron-withdrawing nature of the fluorine atoms offers a powerful tool for tuning the electronic properties of metal catalysts. While the lack of existing literature means that researchers in this area will be pioneers, the potential rewards in discovering novel and highly effective catalysts are substantial.
The protocols and workflows outlined in this document provide a rational starting point for such investigations. Success will hinge on the creative design and synthesis of chiral derivatives of this compound and their systematic evaluation in a range of asymmetric transformations. The insights gained from such studies will not only expand the toolbox of asymmetric catalysis but also contribute to a deeper understanding of the subtle yet powerful role of fluorine in catalyst design.
References
Due to the prospective nature of this guide, the references provided are foundational and relate to the synthesis of substituted bipyridines, the principles of asymmetric catalysis, and the electronic effects of fluorine in organic chemistry. No direct citations for the application of this compound in asymmetric catalysis are available at the time of writing.
- Synthesis of Substituted 2,2′-bipyridines: For representative methods of synthesizing substituted bipyridines, researchers are directed to review articles on cross-coupling reactions and pyridine functionalization. A relevant example can be found in: Chem. Soc. Rev., 2011, 40, 5049-5067.
-
Chiral Bipyridine Ligands in Asymmetric Catalysis: For an overview of the use of chiral bipyridine ligands, see: Chem. Rev., 2003 , 103 (8), pp 3247–3282. [Link]
-
The Role of Fluorine in Medicinal Chemistry and Catalyst Design: An understanding of the electronic effects of fluorine is crucial. A good starting point is: Chem. Rev., 2007 , 107 (7), pp 3082–3143. [Link]
-
Asymmetric Diels-Alder Reactions: For a comprehensive review of catalysts for the asymmetric Diels-Alder reaction, see: Chem. Rev., 2002 , 102 (10), pp 3385–3434. [Link]
-
Properties of this compound: Basic information and supplier details can be found on chemical supplier websites such as Sigma-Aldrich (Product Number 1189458-67-0) and in chemical databases like PubChem (CID 55265366). [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Difluoro-2,2'-bipyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,4'-Difluoro-2,2'-bipyridine. This molecule is a critical building block in materials science, coordination chemistry, and pharmaceutical development. However, its synthesis is often accompanied by the formation of persistent and structurally similar byproducts that can complicate purification and compromise final product quality.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms that lead to these impurities, enabling you to proactively optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale methods for synthesizing this compound?
The construction of the C-C bond between the two pyridine rings is typically achieved via transition-metal-catalyzed cross-coupling reactions. The most prevalent methods include:
-
Ullmann-type Homocoupling: This is a classical method involving the copper-catalyzed coupling of a 2-halo-4-fluoropyridine (e.g., 2-bromo-4-fluoropyridine or 2-chloro-4-fluoropyridine).[1] While cost-effective, it often requires harsh reaction conditions (high temperatures) and can suffer from moderate yields.
-
Nickel-Catalyzed Homocoupling: A more modern and efficient alternative to copper, nickel(0) complexes can effectively couple 2-halopyridines.[2] These reactions often proceed under milder conditions. A key choice is the reductant used to generate the active Ni(0) species in situ; for instance, manganese powder is often preferred over zinc to prevent hydrodehalogenation side reactions.[2]
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction couples a 2-halo-4-fluoropyridine with a 4-fluoro-2-pyridylboronic acid or ester.[3][4] Its primary advantage is the high functional group tolerance and generally high yields. However, it is susceptible to byproduct formation and catalyst inhibition by the bipyridine product.[5]
-
Stille Cross-Coupling: This reaction involves the coupling of a 2-halo-4-fluoropyridine with a 4-fluoro-2-stannylpyridine. Stille couplings are often very effective where Suzuki couplings may fail, but their utility is hampered by the toxicity and difficulty of removing organotin byproducts.[6][7]
Q2: Why is byproduct formation such a critical issue in bipyridine synthesis?
There are two primary reasons:
-
Catalyst Inhibition: The desired bipyridine product is an excellent chelating ligand for the transition metals (Pd, Ni) used in the coupling reactions.[3][5] As the product concentration increases, it coordinates to the metal center, sequestering the active catalyst and leading to a significant decrease in catalytic activity. This results in incomplete conversion and a mixture of starting materials, product, and byproducts.
-
Purification Difficulty: The most common byproducts (e.g., homocoupled impurities, monofluorinated analogues, and terpyridines) have very similar polarity and solubility profiles to the desired this compound. This structural similarity makes separation by standard techniques like column chromatography or recrystallization extremely challenging and often results in low isolated yields of pure material.
Troubleshooting Guide: Common Byproducts & Solutions
This section addresses specific impurities identified during reaction monitoring (TLC, LC-MS) or in the final crude product.
Problem 1: My mass spec shows a peak corresponding to the homocoupling of my starting material (e.g., a biphenyl from a boronic acid). What is it and how do I prevent it?
Answer: You are observing a common byproduct from Suzuki-Miyaura reactions, which is the homocoupling of the organoboron reagent.
-
Identity: This byproduct is a symmetrical biaryl formed from two molecules of your boronic acid coupling partner (e.g., 4,4'-difluorobiphenyl if you were using 4-fluorophenylboronic acid, or in this case, the dimer of the 4-fluoro-2-pyridylboronic acid).
-
Causality: This side reaction is particularly favored by the presence of oxygen in the reaction mixture.[8] Oxygen can participate in an alternative catalytic cycle that promotes the oxidative coupling of the boronic acid. It can also occur if the rate of transmetalation of the boronic acid to the palladium center is faster than the rate of reductive elimination in the main cross-coupling cycle.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding your catalyst, thoroughly degas your reaction mixture and solvent. This is the most critical step. Use a robust technique such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes.
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the boronic acid. While counterintuitive, ensuring the halo-pyridine partner is fully consumed can sometimes simplify purification, as the boronic acid and its homocoupled byproduct may be easier to remove.
-
Optimize Base/Solvent: The choice of base can influence the rate of competing pathways. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry.
-
Problem 2: I've isolated a byproduct with a mass corresponding to a dehalogenated starting material (e.g., 4-fluoropyridine). How did this form?
Answer: This is a result of hydrodehalogenation, a well-known side reaction in transition metal-catalyzed couplings.[9][10]
-
Identity: The halogen atom (Br or Cl) on your starting 2-halo-4-fluoropyridine has been replaced by a hydrogen atom.
-
Causality: The mechanism can be complex, but it often involves the formation of a metal-hydride species in the catalytic cycle. This can arise from trace water, solvent (like isopropanol), or the base.[10] This metal-hydride can then react with the starting material to produce the dehalogenated byproduct. In Ni-catalyzed couplings, using zinc dust as a reductant is known to promote quantitative hydrodehalogenation.[2]
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your glassware is thoroughly dried. Use a high-purity, dry base.
-
Choice of Reductant (for Ni-coupling): If performing a nickel-catalyzed homocoupling, use manganese powder instead of zinc dust to significantly suppress this side reaction.[2]
-
Ligand Choice: Certain phosphine ligands can influence the rate of hydrodehalogenation. If the problem is severe, screening ligands may be necessary.
-
Problem 3: My NMR and MS data suggest the presence of a terpyridine or other oligomeric species.
Answer: The formation of terpyridines or higher oligomers indicates that your mono-substituted product is participating in a subsequent coupling reaction.
-
Identity: A common example is the formation of 4,4'-difluoro-2,2':6',2''-terpyridine.
-
Causality: This typically occurs when using di- or polyhalogenated pyridines as starting materials, where the initial product can undergo a second coupling.[11] It can also happen in homocoupling reactions if the reaction conditions are too harsh, potentially leading to C-H activation or other radical pathways.
-
Troubleshooting Protocol:
-
Precise Stoichiometry: When using dihalogenated precursors, carefully controlling the stoichiometry (e.g., using exactly 0.5 eq of the coupling partner for a homocoupling) is crucial, though often difficult to manage perfectly.
-
Lower Reaction Temperature: High temperatures can promote unwanted side reactions. Attempt the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Catalyst Loading: In some cases, very high catalyst loading can increase the rate of byproduct formation. Try reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%).
-
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and byproduct formation is key to troubleshooting.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Summary of Common Byproducts and Identification
| Byproduct Name | Common Origin | Identification (Mass Spec) | Key Prevention Strategy |
| Homocoupled Boronic Species | Suzuki Coupling | M+ of (Boronic Partner)₂ | Rigorous degassing of reaction |
| Hydrodehalogenated Starter | All Pd/Ni Couplings | M+ of (Halide Partner - Halogen + H) | Use anhydrous conditions; Mn reductant for Ni |
| Terpyridines/Oligomers | Dihalo Precursors / Harsh Conditions | M+ of Product + (Pyridine Unit) | Precise stoichiometry; lower temperature |
| Triphenylphosphine Oxide | Any reaction using PPh₃ | m/z = 278.28 | Use phosphine-free catalysts or alternative purification |
References
-
Dalton Transactions. (n.d.). Synthesis and isolation of dinuclear N,C-chelate organoboron compounds bridged by neutral, anionic, and dianionic 4,4′-bipyridine via reductive coupling of pyridines. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. [Link]
-
Infoscience. (n.d.). 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. [Link]
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]
-
National Institutes of Health. (n.d.). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. [Link]
-
ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
Sources
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4,4'-Difluoro-2,2'-bipyridine under acidic or basic conditions
Executive Summary
4,4'-Difluoro-2,2'-bipyridine (dFbpy) is a specialized bipyridyl ligand used primarily in the synthesis of transition metal complexes (e.g., Iridium, Ruthenium) for photoredox catalysis and organic light-emitting diodes (OLEDs).
Critical Stability Warning:
-
Basic Conditions: HIGH RISK. The molecule is chemically unstable in the presence of strong nucleophilic bases (e.g., hydroxides, alkoxides) due to the electron-deficient nature of the pyridine ring, which facilitates Nucleophilic Aromatic Substitution (
). -
Acidic Conditions: OPERATIONAL RISK. The molecule is chemically stable (the skeleton remains intact), but functionally inactive. Protonation of the pyridine nitrogens prevents metal coordination.
Module 1: Stability in Basic Conditions (The Danger Zone)
The Issue: Nucleophilic Aromatic Substitution ( )
In basic media, dFbpy does not merely deprotonate; it degrades. The fluorine atoms at the 4 and 4' positions are excellent leaving groups when the pyridine ring is electron-deficient.
-
Mechanism: Nucleophiles (like
or ) attack the C4 position.[1] The electronegative nitrogen atom stabilizes the negative charge in the transition state (Meisenheimer complex), facilitating the expulsion of the fluoride ion. -
Result: Conversion of dFbpy into 4-hydroxy-4'-fluoro-2,2'-bipyridine or 4,4'-dihydroxy-2,2'-bipyridine (or corresponding alkoxy derivatives).
Visual Mechanism: Base-Induced Degradation[1]
Figure 1: Pathway of base-induced defluorination.[1] The presence of nucleophilic bases leads to irreversible substitution of the fluorine atom.
Troubleshooting Basic Conditions
| Symptom | Probable Cause | Corrective Action |
| Low Yield during Ligand Synthesis | Use of strong nucleophilic bases (NaOH, KOH, NaOMe).[1] | Switch to non-nucleophilic bases like Cesium Carbonate ( |
| New peaks in | Partial hydrolysis or substitution. | Check solvent purity. Avoid alcohols with strong bases (forms alkoxides). |
| Precipitate in aqueous base | Formation of insoluble hydroxy-bipyridine species.[1] | Acidify to neutral pH and extract with DCM to recover any unreacted starting material.[1] |
Module 2: Stability in Acidic Conditions (Solubility vs. Function)
The Issue: Protonation and Coordination Blockade
Unlike basic conditions, acidic conditions rarely destroy the dFbpy skeleton. The C-F bond is robust against acid hydrolysis. However, the pyridine nitrogens are basic (
-
Mechanism:
ions bind to the pyridine nitrogens. -
Consequence: The lone pairs required for metal coordination are occupied.[1] The ligand adopts a trans-conformation (to minimize dipole repulsion), making chelation geometrically impossible until neutralized.
Decision Tree: Solvent & pH Selection
Figure 2: Operational decision tree for handling dFbpy in various pH environments.
Module 3: Standardized Protocols
Protocol A: Purity Verification (The "Fluorine Check")
Before using dFbpy in expensive metal complexations, verify it has not degraded.
-
Dissolve: 5 mg of dFbpy in 0.6 mL of
(ensure solvent is not acidic; filter through basic alumina if unsure). -
Run
NMR:-
Expected: Single singlet (or doublet depending on resolution) around -100 to -110 ppm (shift varies by solvent).[1]
-
Failure Mode: Multiple peaks indicate partial substitution (e.g., one F replaced by OH/OR).
-
-
Run
NMR:-
Look for the loss of symmetry. Pure dFbpy is symmetric.[1] Degradation products often show complex splitting patterns due to the loss of
symmetry.
-
Protocol B: Recovery from Acid
If dFbpy has been exposed to strong acid (e.g., during glassware cleaning or accidental acidification):
-
Do NOT heat.
-
Slowly add saturated
solution until pH reaches ~8. -
Extract 3x with Dichloromethane (DCM).
-
Wash organic layer with brine.[1]
-
Dry over
and concentrate.-
Note: This recovers the neutral ligand in its active coordination state.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Potassium Carbonate (
Q2: I see a color change when adding dFbpy to my metal precursor in acid. Is it reacting? A: It is likely protonating or forming a salt, not coordinating. Metal complexation of bipyridines requires the free base. If the solution is acidic, the color change might be the protonated ligand or a partial reaction. You must buffer the solution to neutral/basic pH for successful coordination.
Q3: Is dFbpy stable to Suzuki Coupling conditions?
A: Yes, but select your base carefully. Use
References
-
PubChem. (n.d.).[1][2] this compound (CID 55265366).[1][2] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr).[3] (Mechanistic grounding for electron-deficient aromatic rings). Retrieved February 4, 2026, from [Link]
-
ChemRxiv. (2021). Theoretical Exploration of 2,2'-Bipyridines as Electro-Active Compounds. (Data on pKa and redox potentials of fluorinated bipyridines). Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Suzuki Coupling of Fluorinated Bipyridines
Topic: Troubleshooting & Optimization Guide Ticket ID: #SC-F-BIPY-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Double Whammy" Challenge
Coupling fluorinated bipyridines presents a unique intersection of two distinct chemical failures. As a researcher, you are likely fighting a war on two fronts:
-
Catalyst Poisoning: The bipyridine motif is a potent chelator. It competitively binds to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle (the "Bipyridine Trap").
-
Protodeboronation: The electron-withdrawing fluorine atoms on the coupling partner destabilize the C-B bond, making the boronic acid highly susceptible to hydrolysis and protodeboronation, especially under the basic conditions required for Suzuki coupling.
This guide addresses these issues with self-validating protocols and mechanistic insights.
Module 1: Catalyst Deactivation (The Nitrogen Problem)
Q: My reaction turns black immediately or stalls after 10% conversion. Why?
Diagnosis: You are likely experiencing competitive coordination. The bipyridine nitrogen atoms are displacing your phosphine ligands, leading to the formation of an inactive (bipy)Pd(II) species or causing ligand-free Pd to aggregate into Palladium black.
The Mechanism of Failure: Standard ligands (like PPh3 or dppf) are not bulky enough to prevent the bipyridine substrate from binding to the metal center. Once the bipyridine chelates, the catalytic cycle arrests because the oxidative addition step is electronically unfavorable or the active site is blocked.
Solution: The "Bulky & Active" Strategy
You must use ligands that are sterically demanding enough to prevent N-coordination but electron-rich enough to facilitate oxidative addition.
Recommended Systems:
-
Ligands: XPhos or RuPhos .[1] These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the bipyridine nitrogens while allowing the reaction to proceed.
-
Precatalysts: Switch from Pd(OAc)₂ or Pd₂dba₃ to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3).
-
Why? Traditional Pd sources often require reduction and ligand association in situ, a window where bipyridine can intercept the Pd. G3/G4 precatalysts release the active mono-ligated L-Pd(0) species immediately upon exposure to base, bypassing the induction period where poisoning occurs.
-
Figure 1: Mechanism of catalyst poisoning by bipyridine and the solution using steric protection.
Module 2: The Fluorine Factor (Boronate Instability)
Q: I see the de-boronated starting material (H-Bipy) in my LCMS. Where did my boronic acid go?
Diagnosis: You are suffering from rapid protodeboronation . Fluorine atoms are electron-withdrawing groups (EWG). When located ortho or para to the boron atom, they stabilize the "ate" complex intermediate but also facilitate the hydrolytic cleavage of the C-B bond by water/base before transmetallation can occur.
Solution: Anhydrous Activation
Aqueous bases (Na₂CO₃/H₂O) are the enemy here. You must minimize the concentration of free hydroxide ions.
Protocol Adjustments:
-
Switch Boron Source:
-
Avoid: Free Boronic Acids (R-B(OH)₂).
-
Use:MIDA Boronates or Potassium Trifluoroborates (R-BF₃K) . These are "slow-release" reservoirs that limit the concentration of the unstable active species.
-
-
Base Selection: Use anhydrous bases that have low solubility in the organic solvent, creating a "heterogeneous slow release" of the active base.
Data Table: Base & Solvent Compatibility for Fluorinated Substrates
| Base | Solvent System | Risk Level | Application Note |
| K₃PO₄ (Anhydrous) | Dioxane / Toluene | Low | Gold Standard. Grind finely.[2] Requires trace water (add 2-5 equiv H₂O explicitly) to function without flooding the system. |
| CsF (Anhydrous) | Dioxane | Low | Excellent for silyl-protected or highly sensitive boronates. Non-basic activation.[3] |
| Na₂CO₃ (Aq) | DME / Water | High | Avoid. High pH + Water = Rapid protodeboronation of fluorinated species. |
| KHF₂ | Methanol | Medium | Specific for trifluoroborates, but solubility issues can arise. |
Module 3: The "Gold Standard" Protocol
This protocol synthesizes the solutions above into a self-validating workflow. It uses a Buchwald G3 precatalyst to prevent poisoning and controlled basicity to prevent protodeboronation.
Reagents:
-
Halide: Fluorinated Bipyridyl Halide (1.0 equiv)
-
Boron Source: MIDA Boronate or Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Base: K₃PO₄ (finely ground, 3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous) + 5 equiv distilled H₂O (controlled spike)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Halide, Boron source, XPhos Pd G3, and K₃PO₄. Add a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Water Spike: Add exactly 5 equivalents of degassed water per equivalent of substrate.
-
Why? Anhydrous K₃PO₄ is insoluble in dioxane. The water spike forms a thin aqueous film on the surface of the base crystals, allowing phase-transfer catalysis without dissolving all the base (which would cause protodeboronation).
-
-
Reaction: Heat to 60°C - 80°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If the reaction is <20% complete but the catalyst is still clear (not black), increase Temp to 100°C. If black precipitate forms, add 1 mol% more catalyst.
-
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose specific failures in your current experiment.
Figure 2: Decision tree for diagnosing reaction failure based on visual and analytical cues.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; et al. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 2013 , 4, 916-920. Link
-
Protodeboronation Mechanism: Cox, P. A.; et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects. J. Am. Chem. Soc., 2010 , 132, 16380–16382. Link
-
Trifluoroborates: Molander, G. A.; et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org.[4][5] Chem., 2012 , 77, 8678–8688. Link
-
MIDA Boronates: Knapp, D. M.; et al. MIDA Boronates are Hydrolytically Stable and Magnetically Separable Boronic Acid Surrogates. J. Am. Chem. Soc., 2009 , 131, 6961–6963. Link
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Performance of 4,4'-Difluoro-2,2'-bipyridine
In the landscape of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Among the privileged scaffolds of N-heterocyclic ligands, 2,2'-bipyridines are workhorses, lending their robust coordination chemistry to a myriad of transition metal-catalyzed transformations. The strategic functionalization of the bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, directly impacting their catalytic performance. This guide provides an in-depth comparison of 4,4'-Difluoro-2,2'-bipyridine with other commonly employed bipyridine and phosphine-based ligands in key catalytic reactions, supported by experimental data and mechanistic insights.
The Electronic Advantage of Fluorination
The introduction of fluorine atoms at the 4 and 4' positions of the 2,2'-bipyridine skeleton imparts unique electronic characteristics to the ligand. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This electronic perturbation has profound consequences for the properties of the corresponding metal complexes.
The electron-withdrawing nature of the fluorine substituents in this compound leads to a decrease in the electron density at the nitrogen atoms. Consequently, the σ-donor capacity of the ligand is reduced, resulting in a more electron-deficient metal center upon coordination. This modulation of the metal's electronic properties can significantly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.
For instance, a more electrophilic metal center can facilitate the oxidative addition step in cross-coupling reactions. Conversely, the electron-poor nature of the metal complex can influence the rate of reductive elimination. The precise impact on the overall catalytic efficiency is often reaction-dependent and a subject of detailed investigation.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. The choice of ligand is critical in these transformations, dictating the catalyst's stability, activity, and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in the synthesis of biaryls and other conjugated systems. The electronic properties of the bipyridine ligand can influence the efficiency of this reaction.
While direct comparative studies with this compound are not extensively documented in readily available literature, we can infer its potential performance based on the established principles of ligand electronic effects. In the synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling, the electronic properties of the substituents on the boronic acid have been shown to affect reaction efficiency.[1] Electron-withdrawing groups, such as fluorine, can influence the transmetalation step.
For comparison, palladium complexes of 4,4'-di-tert-butyl-2,2'-bipyridine, which possesses electron-donating alkyl groups, have demonstrated high efficiency in the Suzuki coupling of aryl iodides and bromides.[2] This suggests that a systematic comparison with the electron-withdrawing this compound would be highly valuable to delineate the optimal electronic parameters for this reaction.
Table 1: Illustrative Comparison of Ligand Electronic Effects in Suzuki-Miyaura Coupling
| Ligand | 4,4'-Substituent | Electronic Effect | Anticipated Impact on Oxidative Addition | Anticipated Impact on Reductive Elimination |
| This compound | -F | Electron-withdrawing | Potentially faster | Potentially slower |
| 2,2'-Bipyridine | -H | Neutral | Baseline | Baseline |
| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ | Electron-donating | Potentially slower | Potentially faster |
| 4,4'-Dimethoxy-2,2'-bipyridine | -OCH₃ | Strong Electron-donating | Potentially slower | Potentially faster |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction. The catalytic cycle involves the oxidative addition of the halide, migratory insertion of the alkene, and subsequent β-hydride elimination.
A detailed experimental protocol for a double Mizoroki-Heck reaction using a reusable palladium/cationic 2,2'-bipyridyl system in water has been reported.[3] While this study does not specifically employ this compound, it provides a robust framework for evaluating its performance in this transformation. The electron-deficient nature of the difluoro-bipyridine ligand could potentially enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle.
Experimental Protocol: Representative Mizoroki-Heck Reaction
This protocol is adapted from a reported procedure and can be used as a starting point for comparing different bipyridine ligands.[3]
Materials:
-
Aryl iodide (2.5 mmol)
-
Alkene (1.0 mmol)
-
Tri-n-butylamine (Bu₃N) (2.5 mmol)
-
Water (1 mL)
-
PdCl₂(NH₃)₂/4,4'-Difluoro-2,2'-bipyridine aqueous solution (1 mL, 0.01 mmol of Pd complex)
Procedure:
-
To a 25-mL sealable tube equipped with a stirring bar, add the aryl iodide, alkene, Bu₃N, and water.
-
Add the aqueous solution of the PdCl₂(NH₃)₂/4,4'-Difluoro-2,2'-bipyridine catalyst.
-
Seal the tube with a Teflon-coated screw cap under air.
-
Stir the reaction mixture in a preheated oil bath at 140 °C for 24 hours.
-
After cooling to room temperature, extract the reaction mixture with a hexane/EtOAc mixture (1:1, 3 x 3 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Causality behind Experimental Choices:
-
Water as solvent: Promotes a "green" and environmentally benign process.
-
Bu₃N as base: Acts as a scavenger for the hydrogen halide generated during the reaction.
-
High temperature (140 °C): Often required to achieve reasonable reaction rates in Heck couplings, particularly with less reactive substrates.
-
Air atmosphere: Simplifies the experimental setup, although inert atmospheres are often preferred to prevent catalyst degradation.
Performance in Photoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for enabling a wide range of organic transformations under mild conditions. Iridium and ruthenium complexes bearing bipyridine ligands are among the most common photocatalysts. The electronic properties of the bipyridine ligand directly influence the photophysical and electrochemical properties of the complex, such as its excited-state lifetime and redox potentials, which are critical for its photocatalytic activity.
The electron-withdrawing fluorine atoms in this compound can stabilize the LUMO of the iridium complex, making the excited state a stronger oxidant. This can be advantageous in reactions that require the oxidation of a substrate.
A comparative study of iridium(III) photosensitizers for photocatalytic hydrogen evolution provides insight into the effect of ligand fluorination. A heteroleptic iridium(III) complex containing two 5-(trifluoromethyl)-2-phenylpyridine ligands and a bipyridine ligand (Ir-1) exhibited a hydrogen production rate over 3.6 times higher than the analogous complex without the trifluoromethyl groups (Ir-2).[4] The enhanced performance was attributed to a higher light-harvesting property, a longer triplet electron lifetime, and a more appropriate driving force for accepting electrons from the sacrificial donor.[4] While this study does not use this compound, it strongly suggests that fluorination of the bipyridine ligand can be a beneficial strategy for enhancing photocatalytic efficiency.
Diagram: Generalized Photocatalytic Cycle
Caption: Generalized photocatalytic cycles involving reductive and oxidative quenching pathways.
Performance in C-H Activation/Functionalization
Direct C-H bond functionalization is a highly desirable transformation as it offers an atom-economical approach to molecular diversification. Rhodium(III) and Palladium(II) catalysts are frequently employed for these reactions, often in concert with directing groups. The ligand environment around the metal center is crucial for both the C-H activation step and the subsequent bond-forming event.
A novel approach for the Rh(III)-catalyzed C-H functionalization of 2,2'-bipyridine derivatives with alkynes has been reported, highlighting a significant substituent effect at the 6-position of the bipyridine.[3] While this study focuses on steric effects, the electronic modulation provided by 4,4'-substituents is also expected to play a critical role. The electron-withdrawing nature of this compound could render the Rh(III) center more electrophilic, potentially facilitating the C-H activation step, which is often considered the rate-determining step in these catalytic cycles.
Diagram: Experimental Workflow for Ligand Comparison in Catalysis
Caption: A logical workflow for the comparative evaluation of different ligands in a catalytic reaction.
Conclusion and Future Outlook
This compound presents a compelling ligand design for a range of catalytic applications. Its strong electron-withdrawing character offers a powerful tool for tuning the electronic properties of transition metal catalysts. While direct, side-by-side comparative studies with quantitative performance metrics are still emerging, the foundational principles of coordination chemistry and catalysis suggest that this ligand holds significant promise.
The electron-deficient nature of the metal center in complexes of this compound is anticipated to have a pronounced effect on key elementary steps in catalytic cycles. In cross-coupling reactions, this may lead to accelerated oxidative addition. In photoredox catalysis, it can enhance the oxidizing power of the excited state. For C-H activation, it may promote the initial C-H bond cleavage.
To fully unlock the potential of this compound, further systematic studies are warranted. Direct comparisons with unsubstituted, electron-rich, and sterically hindered bipyridine analogues under identical reaction conditions are crucial for building a comprehensive understanding of its performance profile. Such studies will undoubtedly pave the way for the rational application of this and other fluorinated bipyridine ligands in the development of next-generation catalysts for challenging and important organic transformations.
References
-
Gholampour, N., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 24(12), 2259. [Link]
-
Komlyagina, E. R., et al. (2024). (4,4′-dimethoxy-2,2′-bipyridine-κ2N,N′)palladium(II) bis(trifluoromethanesulfonate). IUCrData, 9(1). [Link]
-
Al-Masum, M. & Al-Muntaser, A. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(8), 2235-2238. [Link]
-
Franziska, F., et al. (2024). PSP-coordinated nickel(II) complexes as Kumada coupling catalysts. ChemRxiv. [Link]
-
Bernhard, S., et al. (2018). New Ir(III) 4,4′-dicyano-2,2′-bipyridine photosensitizers for solar fuel generation. Dalton Transactions, 47(34), 11696-11705. [Link]
-
Chen, S., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567-2569. [Link]
-
Buonomo, J. A., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis, 45(20), 2823-2826. [Link]
-
Rave, M. J., et al. (2022). Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side Reactions. Journal of the American Chemical Society, 144(25), 11233-11244. [Link]
-
Nguyen, T. T., et al. (2021). Cocatalyst-free Photocatalytic Hydrogen Evolution with Simple Heteroleptic Iridium(III) Complexes. ChemCatChem, 13(12), 2849-2855. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel approach for rhodium(iii)-catalyzed C–H functionalization of 2,2′-bipyridine derivatives with alkynes: a significant substituent effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Determination of 4,4'-Difluoro-2,2'-bipyridine: A Comparative Analysis of Analytical Methods
Introduction: The Criticality of Purity in a Versatile Building Block
4,4'-Difluoro-2,2'-bipyridine is more than just a chemical compound; it is a foundational building block in modern chemistry. Its rigid, planar structure and electron-withdrawing fluorine substituents make it an invaluable ligand in coordination chemistry, a precursor for metal-organic frameworks (MOFs), and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The journey from a laboratory reagent to a component in a life-saving drug or a high-performance material is predicated on one uncompromising factor: purity.
The presence of even trace impurities—be it starting materials, reaction by-products, or degradation products—can have profound consequences. In pharmaceutical development, such impurities can alter toxicological profiles and reduce therapeutic efficacy.[3][4] In materials science, they can disrupt crystal lattice formation and compromise the functional properties of the final product. Therefore, the rigorous, multi-faceted analysis of this compound's purity is not merely a quality control step but a cornerstone of scientific integrity and product performance.[]
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and advocate for an orthogonal, self-validating approach to ensure the highest degree of confidence in your analytical results.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the gold standard for purity determination of non-volatile organic molecules like this compound. The technique's power lies in its ability to separate the analyte from structurally similar impurities with high resolution, based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality of Method Choice: We select a Reverse-Phase (RP-HPLC) method because the analyte is moderately polar. A nonpolar C18 stationary phase, combined with a polar mobile phase (typically a mixture of water and acetonitrile or methanol), provides excellent retention and separation of the main compound from both more polar and less polar impurities. A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities are eluted as sharp, well-resolved peaks within a reasonable timeframe. UV detection is ideal due to the strong chromophore of the bipyridine ring system.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Quantification: Purity is typically assessed using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, an external standard or impurity reference standards should be used.
Data Interpretation and Validation
A valid HPLC method must be proven "fit for purpose" through validation, adhering to ICH Q2(R2) guidelines.[6][7] The key parameters include:
-
Specificity: The ability to resolve the main peak from potential impurities, demonstrated by peak purity analysis using a DAD.
-
Linearity: A linear relationship between concentration and peak area over a defined range (e.g., 0.1 - 1.5 mg/mL).
-
Accuracy & Precision: Determined by analyzing samples with known concentrations and assessing the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
LOD & LOQ: The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. This is critical for controlling trace impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC): A Superior Choice for Volatile Impurities
While HPLC is excellent for the primary analyte, GC is the superior technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or purification process.[8] this compound itself has sufficient thermal stability and volatility to be analyzed by GC.
Causality of Method Choice: A Flame Ionization Detector (FID) is selected for its high sensitivity to nearly all organic compounds and its wide linear range, making it ideal for quantifying trace residual solvents. A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is used as it provides good separation for a broad range of organic molecules. A programmed temperature ramp is essential to first separate highly volatile compounds (like ether or hexane) at low temperatures before ramping up to elute the main analyte and any higher-boiling impurities.
Experimental Protocol: GC with FID Detection
-
Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a GC vial and dissolve in 1 mL of a high-purity solvent such as dichloromethane or acetone.
-
Quantification: Purity is determined by area percent. For residual solvents, quantification is performed against an external standard calibration curve for each solvent, as required by ICH Q3C guidelines.[9]
Workflow for GC Purity Analysis
Caption: Workflow for GC purity and residual solvent analysis.
Quantitative NMR (qNMR) Spectroscopy: An Orthogonal Primary Method
Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR is a primary ratio method. It allows for direct quantification of the analyte against a certified internal standard of known purity, without needing a reference standard of this compound itself.[10] This provides a powerful, orthogonal purity value that is independent of chromatographic results.
Causality of Method Choice: For this compound, both ¹H and ¹⁹F qNMR are exceptionally valuable.
-
¹H qNMR: Provides the overall purity value against a non-fluorinated, proton-containing internal standard (e.g., maleic anhydride). It simultaneously identifies and quantifies any proton-bearing impurities.[11]
-
¹⁹F qNMR: This is a particularly elegant choice for a fluorinated molecule. The ¹⁹F spectrum is simple, highly sensitive, and has virtually no background signal.[12] It allows for extremely precise quantification of the main analyte against a fluorinated internal standard (e.g., trifluorotoluene) and is exquisitely sensitive to any fluorinated impurities.[13]
Experimental Protocol: ¹H and ¹⁹F qNMR
-
Instrumentation: High-field NMR spectrometer (≥400 MHz) with ¹H and ¹⁹F capabilities.
-
Internal Standard: A certified reference material with known purity (e.g., Maleic Anhydride for ¹H NMR; 1-Fluoro-2,4-dinitrobenzene for ¹⁹F NMR).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T₁) of the peaks being integrated (typically 30-60 seconds). This ensures complete relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the peaks of interest.
-
-
Data Processing:
-
Apply zero-filling and an appropriate window function if necessary.
-
Perform meticulous phase and baseline correction.
-
Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (protons or fluorine)
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow for qNMR Purity Assay
Caption: Workflow for quantitative NMR (qNMR) purity assay.
Mass Spectrometry (MS): The Key to Impurity Identification
While not a standalone quantitative tool for purity, Mass Spectrometry, when hyphenated with a chromatographic inlet (LC-MS or GC-MS), is the definitive technique for impurity identification.[4] Its role is to provide the molecular weight and structural fragments of the unknown peaks detected by HPLC or GC, which is a regulatory necessity for impurities above the identification threshold.[9]
Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred. It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition of an impurity. This information is invaluable for proposing a structure and understanding its formation pathway.
Comparative Summary of Key Analytical Methods
| Parameter | RP-HPLC (UV) | GC (FID) | qNMR (¹H & ¹⁹F) |
| Primary Application | Purity assay, non-volatile impurity profiling | Volatile impurity & residual solvent analysis | Absolute purity assay, structural confirmation |
| Selectivity | High; dependent on column and mobile phase chemistry | Very High; dependent on column and temperature program | High; dependent on chemical shift dispersion |
| Sensitivity | High (LOD ~0.01%) | Very High (LOD <0.005%) | Moderate (LOD ~0.1%) |
| Quantitative Capability | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute | Absolute (Primary Method), requires internal standard |
| Information Provided | Retention time, UV spectrum | Retention time | Chemical structure, absolute quantity |
| Throughput | Moderate (~30 min/sample) | Moderate (~20 min/sample) | Low (~15-30 min/sample + setup) |
| Key Advantage | Robust, versatile, industry standard for purity. | Unmatched for volatile impurities. | Orthogonal, primary method, no analyte standard needed. |
| Key Limitation | Requires standards for impurity ID and absolute quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, potential peak overlap. |
Conclusion: An Orthogonal Strategy for Unimpeachable Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. A robust, self-validating system relies on the intelligent application of orthogonal techniques—methods that measure the analyte based on different chemical or physical principles.
For this compound, we recommend the following comprehensive strategy:
-
Primary Purity Assay: Use RP-HPLC with UV detection as the primary method for routine quality control, establishing the purity value and impurity profile based on relative peak area.
-
Orthogonal Purity Verification: Employ ¹H and ¹⁹F qNMR to determine an absolute purity value. This result should be in close agreement with the HPLC area percent value. Any significant discrepancy warrants further investigation. The NMR spectra also serve to confirm the identity of the main component.
-
Volatile Impurity Control: Run a separate GC-FID method to quantify residual solvents and other volatile organic impurities, ensuring compliance with ICH Q3C limits.[9]
-
Impurity Identification: For any unknown impurity detected above the 0.10% threshold in HPLC or GC, use LC-HRMS or GC-HRMS to determine its elemental composition and propose a structure.
By integrating these complementary techniques, researchers, scientists, and drug development professionals can build a comprehensive and defensible purity profile for this compound, ensuring its quality, safety, and suitability for its intended high-value application.
References
-
Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (2019). Food Science & Nutrition. Available at: [Link]
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). TGA. Available at: [Link]
-
Hofmeier, H., et al. (2004). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions. Available at: [Link]
-
Bari, S. B., et al. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical Research. Available at: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). Defense Technical Information Center. Available at: [Link]
-
Sheremetev, A. B., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
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Platas-Iglesias, C., et al. (2018). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Dalton Transactions. Available at: [Link]
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Corcoran, O., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (n.d.). W.R. Grace & Co.. Available at: [Link]
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Kumar, A., et al. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2011). KOPS - University of Konstanz. Available at: [Link]
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4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. (2019). Molbank. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway. Available at: [Link]
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High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (1993). ResearchGate. Available at: [Link]
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Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4' - (2015). ResearchGate. Available at: [Link]
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2,2'-Bipyridine. (n.d.). NIST WebBook. Available at: [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. (2018). ResearchGate. Available at: [Link]
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Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. (2023). Molecules. Available at: [Link]
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What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. (2021). Journal of Medicinal Chemistry. Available at: [Link]
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Mass spectrum of 2,2´-difluorodeoxyuridine (M r : 264). Positive parent ion ([M+1]-m/z 265). (n.d.). ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. (2024). Inorganics. Available at: [Link]com/2304-6740/12/4/104)
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Safety Operating Guide
Personal protective equipment for handling 4,4'-Difluoro-2,2'-bipyridine
CAS: 396-40-7 | Formula: C₁₀H₆F₂N₂ | Application: Photoredox Catalysis (Ir/Ru Ligand)
Executive Summary & Hazard Context
From the Desk of the Senior Application Scientist: In the realm of metallaphotoredox catalysis, 4,4'-Difluoro-2,2'-bipyridine is a critical ligand used to tune the redox potentials of Iridium and Ruthenium complexes. While often handled casually as a "standard solid," this fluorinated derivative presents distinct risks compared to its non-fluorinated parent.
The "Fluorine Effect" on Safety: The introduction of fluorine atoms onto the bipyridine scaffold significantly increases the compound's lipophilicity . This enhances its ability to permeate biological membranes, including the skin. While standard 2,2'-bipyridine is already toxic (Acute Tox. 3), the fluorinated analog must be treated with heightened caution regarding dermal absorption and systemic toxicity .
Core Hazard Profile:
-
Acute Toxicity (Oral/Dermal): High risk.[1] Bipyridines can act as chelators in biological systems, disrupting metalloenzymes.
-
Physical Hazard: Fine powder susceptible to static charge, leading to aerosolization and inhalation risk.
Risk Assessment & Engineering Controls
Before reaching for PPE, you must establish the correct engineering environment. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Barrier | Chemical Fume Hood | Mandatory. The static nature of fluorinated powders creates invisible aerosols during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. |
| Static Control | Ionizing Bar / Gun | Fluorinated aromatics are prone to triboelectric charging. Use an anti-static gun before spatulating to prevent "jumping" of the powder. |
| Containment | Secondary Tray | All weighing and solvation must occur within a chemically resistant tray (polypropylene) to contain micro-spills. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 396-40-7 in a research setting.
Hand Protection: The "Double-Barrier" Rule
-
Protocol: Double-gloving is required when handling this compound in solution.[5]
-
Material: Nitrile (Minimum thickness: 5 mil outer / 4 mil inner).
-
Mechanism: Organic solvents (DCM, Acetonitrile) used to dissolve this ligand act as "vehicles," carrying the toxic solute through glove micropores. The second layer provides a critical breakthrough time buffer.
PPE Specification Table
| Body Area | PPE Requirement | Technical Specification |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders.[5][6] Goggles seal the orbital area against airborne dust and splashes. |
| Hands (Solid) | Single Nitrile (5 mil) | Acceptable for dry powder handling only if no solvent is present. |
| Hands (Solution) | Double Nitrile or Laminate | Outer: 5-8 mil Nitrile (Chemically Resistant). Inner: 4 mil Nitrile (Inspection layer). Change immediately upon splash. |
| Body | Lab Coat (High-Closure) | Must be buttoned to the neck. Cotton/Polyester blend is standard; Nomex required if working with pyrophoric metal precursors alongside this ligand. |
| Respiratory | Fume Hood Dependent | If work must occur outside a hood (strongly discouraged), a half-face respirator with P100/OV cartridges is required. |
Operational Safety Logic
The following decision tree illustrates the safety workflow for handling this compound.
Figure 1: Decision logic for PPE selection based on the physical state of the ligand. Note the escalation to double-gloving for solutions.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
-
Preparation: Place a balance inside the fume hood or use a powder containment enclosure.
-
Static Dissipation: Aim an anti-static gun at the vial for 3 seconds. Fluorinated solids are notoriously "fluffy" and static-prone.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if trace metal contamination (Fe/Ni) will affect your catalytic cycle.
-
Closure: Wipe the threads of the vial with a Kimwipe dampened with alcohol (held with forceps) before recapping to prevent toxic dust accumulation on the cap.
Phase 2: Solubilization
-
Solvent Choice: Common solvents include Dichloromethane (DCM) or Acetonitrile (MeCN).
-
The Danger Zone: Once dissolved, the risk of skin absorption peaks.
-
Technique: Add solvent slowly down the side of the vessel to minimize aerosol displacement.
-
Spill Response: If solution drips on gloves, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water, and replace the outer glove.
Phase 3: Disposal
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) in the waste container.
-
Labeling: Clearly tag as "Fluorinated Bipyridine - Toxic."
Emergency Response
| Incident | Immediate Action | Medical Follow-up |
| Skin Contact | Wash with soap and lukewarm water for 15 minutes. Do not scrub (abrasion increases absorption). | Seek medical attention if redness appears.[3] Mention "Bipyridine derivative." |
| Eye Contact | Flush at eyewash station for 15 minutes, holding eyelids open. | Mandatory ophthalmology consult. |
| Inhalation | Move to fresh air immediately. | Monitor for delayed pulmonary irritation (coughing/tightness). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9869, 4,4'-Bipyridine. (Data extrapolated for fluorinated derivative). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2,2'-Bipyridine derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
